1-Boc-2,6-dimethylpiperazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,6-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGBIZGALIITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623507 | |
| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-66-8 | |
| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-2,6-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-2,6-dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Boc-2,6-dimethylpiperazine, a key building block in modern medicinal chemistry. This versatile heterocyclic compound serves as a crucial intermediate in the development of a wide range of therapeutic agents, particularly those targeting the central nervous system.
Core Chemical and Physical Properties
This compound, also known as tert-butyl 2,6-dimethylpiperazine-1-carboxylate, is a stable, mono-protected derivative of 2,6-dimethylpiperazine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it an invaluable tool in multi-step organic synthesis.
| Property | Value | Reference |
| CAS Number | 688363-66-8 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Light yellow crystals | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), methyl protons on the piperazine ring (doublet), and methylene and methine protons of the piperazine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbons of the piperazine ring and the methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and a strong C=O stretching from the Boc protecting group. |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and deprotection of N-Boc-piperazine derivatives, which are applicable to this compound.
Synthesis of N-Boc-piperazines
The selective mono-protection of piperazines is a critical step in their utilization as synthetic intermediates. A general and widely used method involves the reaction of the piperazine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2,6-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve 2,6-dimethylpiperazine (2.0 equivalents) in dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature with stirring.[1]
-
Continue stirring the reaction mixture for 20-24 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.[1][2]
Purification by Flash Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the silica gel slurry.[3]
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.[3]
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.[2]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[2]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Boc Deprotection
The removal of the Boc protecting group is typically the final step before the introduction of further diversity or the creation of the final active molecule. This is generally achieved under acidic conditions.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[1]
-
Once the reaction is complete, evaporate the solvent and excess acid under reduced pressure.[1]
-
Neutralize the residue with a saturated sodium bicarbonate solution.[1]
-
Extract the final product with an appropriate organic solvent.
Applications in Drug Discovery: Targeting G-Protein Coupled Receptors
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This compound serves as a key starting material for the synthesis of novel ligands with potential therapeutic applications in neurological and psychiatric disorders.[4][5][6]
The general strategy involves the functionalization of the free secondary amine of this compound, followed by the deprotection of the Boc group and subsequent modification of the newly liberated amine, or direct use of the mono-substituted piperazine. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize ligand binding and functional activity.
Signaling Pathway of a GPCR Ligand
Arylpiperazine derivatives, often synthesized from precursors like this compound, are known to interact with the binding sites of dopamine and serotonin receptors. The interaction of these ligands can modulate downstream signaling pathways, leading to therapeutic effects.
Caption: Generalized GPCR signaling pathway for an arylpiperazine ligand.
Experimental and Synthetic Workflows
The versatility of this compound allows for its use in various synthetic workflows, including parallel synthesis for the creation of compound libraries for high-throughput screening.
Synthetic Workflow for Diversification
The following diagram illustrates a typical workflow for the synthesis of a diverse library of piperazine derivatives starting from this compound.
Caption: Synthetic workflow for creating a diverse library from this compound.
Conclusion
This compound is a fundamentally important building block for medicinal chemists and drug discovery scientists. Its defined chemical properties and the ability to undergo selective transformations make it an ideal starting material for the synthesis of complex and diverse molecular libraries. The insights provided in this guide aim to facilitate its effective use in the ongoing search for novel and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalent Ligands for the Serotonin 5-HT3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to 1-Boc-2,6-dimethylpiperazine in Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-2,6-dimethylpiperazine (tert-butyl 2,6-dimethylpiperazine-1-carboxylate), with CAS Number 688363-66-8, is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid, dimethyl-substituted piperazine core, combined with the versatile Boc protecting group, offers a strategic scaffold for creating structurally complex and stereochemically defined molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application in the development of targeted therapeutics, particularly in the fields of oncology and neurology. The strategic placement of the methyl groups influences the conformational rigidity and lipophilicity of the resulting derivatives, making this scaffold a valuable tool for fine-tuning drug-like properties.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below. This data is essential for its safe handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 688363-66-8 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Light yellow crystals or solid | [1] |
| Purity | ≥95% (typically analyzed by NMR) | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere, in a dark place | [1] |
| IUPAC Name | tert-butyl 2,6-dimethylpiperazine-1-carboxylate | [1] |
| Safety Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H332, H335 | [1] |
| Precautionary Statements | P261, P280, P305+P351+P338 | [1] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 2,6-dimethylpiperazine is a critical first step, as the stereochemistry of the final products often dictates their biological activity. A notable asymmetric synthesis was developed by researchers at the Upjohn Company for their investigation into GABA-A based anxiolytic agents.[2] This approach allows for the preparation of specific stereoisomers, which can then be protected with a Boc group.
Experimental Protocol: Asymmetric Synthesis of (2R,6R)-2,6-Dimethylpiperazine Precursor
This protocol is adapted from the Upjohn synthesis, which utilizes a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key stereochemistry-defining step.[2] The subsequent Boc protection is a standard procedure for secondary amines.
Step 1: Synthesis of Chiral Diamine Precursor The synthesis begins with a chiral starting material, such as L-alanine, which is elaborated over several steps to create a key diamine precursor with the desired stereocenters.
Step 2: Cyclization to form the Piperazine Ring Two primary methods for the key cyclization step have been reported to achieve high stereochemical control:[2]
-
Diastereoselective Triflate Alkylation: This method involves the formation of a triflate from a hydroxyl group in the precursor, followed by an intramolecular nucleophilic substitution by the second amine to close the ring.
-
Intramolecular Mitsunobu Reaction: This alternative involves treating a diol precursor with triphenylphosphine and a dialkyl azodicarboxylate to facilitate the ring-closing reaction.
Step 3: N-Boc Protection
-
Reaction Setup: Dissolve the synthesized 2,6-dimethylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base, typically triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Application in Drug Discovery: A Case Study in Oncology
The 2,6-dimethylpiperazine scaffold has proven to be a highly effective core for developing potent and selective enzyme inhibitors. A prime example is the discovery of allosteric inhibitors of carbamoyl-phosphate synthetase 1 (CPS1), a potential synthetic lethal target in certain cancers.[3][4]
Case Study: Development of CPS1 Allosteric Inhibitors
Researchers identified a series of 2,6-dimethylpiperazine derivatives as potent inhibitors of CPS1 through high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[3] The N-Boc protected intermediate serves as a crucial handle for introducing diversity into the molecule. The unprotected secondary amine of this compound is typically acylated or alkylated, followed by deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.
The SAR studies revealed that the stereochemistry of the piperazine core was critical for activity. The (2R,6R) isomer consistently demonstrated significantly higher potency compared to other stereoisomers.[3]
| Compound/Isomer | R₁ Group | R₂ Group | CPS1 IC₅₀ (μM) | Reference(s) |
| Mixture (racemic) | 4-MeO-Ph | 3-pyridyl | 6.5 | [3] |
| (2S,6S) Isomer | 4-MeO-Ph | 3-pyridyl | 6.5 | [3] |
| (2R,6S) Isomer | 4-MeO-Ph | 3-pyridyl | >100 | [3] |
| (2R,6R) Isomer (12) | 4-MeO-Ph | 3-pyridyl | 0.36 | [3] |
| H3B-616 (25) | 4-EtO-Ph | 5-F-3-pyridyl | 0.066 | [3][4] |
Experimental Protocol: Synthesis of a CPS1 Inhibitor Derivative
This generalized protocol illustrates the functionalization of the this compound core.
-
N-Acylation: Dissolve 1-Boc-(2R,6R)-2,6-dimethylpiperazine (1.0 eq.) and a substituted benzoic acid (1.1 eq.) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 12-18 hours. Monitor by LC-MS.
-
Boc Deprotection: After work-up and purification, dissolve the acylated intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours. Remove the solvent and excess acid under reduced pressure.
-
Second N-Acylation/Arylation: The resulting free amine can then be reacted with another carboxylic acid (using coupling agents) or an aryl halide (under Buchwald-Hartwig or similar cross-coupling conditions) to install the second substituent.
Biological Context: The Role of CPS1 in Cancer Metabolism
CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate.[3] In certain cancer types, such as LKB1-deficient non-small cell lung cancer, CPS1 is overexpressed and plays a crucial role in pyrimidine synthesis to support tumor growth.[4] By inhibiting CPS1, the 2,6-dimethylpiperazine derivatives disrupt this metabolic pathway, leading to a synthetic lethal effect in these specific cancer cells.
Conclusion
This compound is a high-value chemical scaffold for the synthesis of complex, chiral molecules in drug discovery. Its utility is exemplified by the successful development of potent and selective allosteric inhibitors of CPS1 for oncology applications. The stereodefined nature of this building block is critical for achieving high potency and selectivity, highlighting the importance of asymmetric synthesis in modern medicinal chemistry. Future applications of this core structure are likely to expand, particularly in the development of therapeutics for CNS disorders and other diseases where specific spatial arrangements are key to biological activity.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Boc-2,6-dimethylpiperazine molecular weight and formula
Introduction: This document provides essential physicochemical data for 1-Boc-2,6-dimethylpiperazine, a key intermediate in organic synthesis and pharmaceutical development. Also known as tert-butyl 2,6-dimethylpiperazine-1-carboxylate, this compound incorporates a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block in medicinal chemistry for creating various piperazine derivatives.[1]
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 214.31 g/mol | [1][2][6] |
| CAS Number | 688363-66-8 | [1][4][5][6] |
| Synonyms | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | [1][3][5] |
Structural Information
The structure of this compound is characterized by a piperazine ring substituted with two methyl groups at the 2 and 6 positions and a Boc protecting group on one of the nitrogen atoms. This configuration is crucial for its application in the synthesis of complex bioactive molecules.
Logical relationship of this compound's core components.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Boc-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-Boc-2,6-dimethylpiperazine, a valuable building block in pharmaceutical and medicinal chemistry. This document details the prevalent synthetic strategies, offers a step-by-step experimental protocol, and outlines effective purification techniques. All quantitative data is presented in clear, structured tables, and key processes are illustrated with diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, specifically its cis-isomer (tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate), is a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile scaffold for drug discovery and development. The methyl groups at the 2 and 6 positions introduce chirality and conformational rigidity, which can be advantageous in designing specific molecular interactions.
Synthetic Strategies
The primary method for the synthesis of this compound is the direct mono-N-Boc protection of 2,6-dimethylpiperazine. The key challenge in this synthesis is achieving mono-substitution over di-substitution, as both nitrogen atoms of the starting material are secondary amines with similar reactivity. Several strategies can be employed to favor the formation of the mono-protected product.
A common and effective approach involves the slow addition of the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O), to an excess of the diamine. This stoichiometric control helps to minimize the formation of the di-Boc-protected byproduct. Another strategy to enhance mono-selectivity is to protonate one of the amine groups with an acid, effectively rendering it unreactive towards the electrophilic Boc anhydride.[1][2]
While multi-step syntheses involving orthogonal protecting groups exist, a direct approach is often preferred for its efficiency.[3]
Chemical Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution reaction where the nitrogen atom of 2,6-dimethylpiperazine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses to form the N-Boc protected piperazine, along with the byproducts tert-butanol and carbon dioxide.[4]
Caption: Synthesis of this compound.
Experimental Protocol: Direct Mono-Boc Protection
This section provides a detailed experimental procedure for the direct mono-N-Boc protection of cis-2,6-dimethylpiperazine.
Materials:
-
cis-2,6-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of cis-2,6-dimethylpiperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification
Purification of this compound is critical to remove unreacted starting material, the di-Boc-protected byproduct, and other impurities. Flash column chromatography is the most effective method for obtaining the product with high purity.
Purification Workflow:
Caption: Purification of this compound.
Column Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., 0% to 20%)[3] |
| Detection | TLC with UV visualization or staining (e.g., potassium permanganate) |
Data Presentation
Table 1: Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| cis-1-Boc-2,6-dimethylpiperazine | 180975-66-0 | C₁₁H₂₂N₂O₂ | 214.31 | ≥97%[5] |
| (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | 574007-66-2 | C₁₁H₂₂N₂O₂ | 214.30 | NLT 98%[6] |
| cis-2,6-Dimethylpiperazine | 108-49-6 | C₆H₁₄N₂ | 114.19 | - |
| Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | - |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Condition | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants |
| Base | Triethylamine (TEA) | Neutralizes in situ generated acid |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate |
| Reaction Time | 18 hours | Completion of reaction |
| Yield | 41.2% (for the di-protected intermediate in a multi-step synthesis, indicative of Boc protection efficiency)[3] | - |
Conclusion
The synthesis of this compound via direct mono-N-Boc protection of 2,6-dimethylpiperazine is a reliable and efficient method for obtaining this important synthetic intermediate. Careful control of stoichiometry and reaction conditions, followed by a robust purification protocol involving flash column chromatography, are essential for achieving high purity. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize and purify this compound for their research and development needs.
References
- 1. sciforum.net [sciforum.net]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0 | AChemBlock [achemblock.com]
- 6. CAS 574007-66-2 | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate - Synblock [synblock.com]
Introduction to 1-Boc-2,6-dimethylpiperazine
An In-depth Technical Guide on the Solubility of 1-Boc-2,6-dimethylpiperazine
For researchers, scientists, and drug development professionals, understanding the solubility of chemical intermediates is paramount for successful synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound (tert-butyl 2,6-dimethylpiperazine-1-carboxylate) and outlines detailed experimental protocols for its quantitative determination.
This compound is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups and protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure influences its physicochemical properties, including solubility.
Chemical Structure:
-
IUPAC Name: tert-butyl 2,6-dimethylpiperazine-1-carboxylate
-
CAS Number: 688363-66-8[1]
-
Molecular Formula: C₁₁H₂₂N₂O₂[1]
-
Molecular Weight: 214.31 g/mol [1]
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the solubility of related compounds and its structural features. The presence of the Boc group and the dimethylpiperazine ring suggests a degree of lipophilicity, while the nitrogen atoms can participate in hydrogen bonding.
For comparison, the parent compound, 2,6-dimethylpiperazine, is slightly soluble in methanol and sparingly soluble in chloroform.[2] Another related compound, 1-Boc-piperazine, is reported to be soluble in organic solvents like ethyl acetate, methanol, and DMSO, as well as in water.[3][4][5] Based on these comparisons, a predicted qualitative solubility profile for this compound is presented below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | The bulky Boc group and methyl groups may reduce aqueous solubility compared to 1-Boc-piperazine. |
| Methanol | Soluble | The polarity of methanol and its ability to hydrogen bond suggest good solubility.[4][5] | |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.[3] |
| Acetonitrile | Moderate to Soluble | Acetonitrile's polarity should allow for dissolution. | |
| Dichloromethane | Soluble | The non-polar characteristics of the Boc and methyl groups suggest solubility in chlorinated solvents.[4] | |
| Non-Polar | Toluene | Moderate to Soluble | The lipophilic nature of the molecule suggests solubility in aromatic hydrocarbons. |
| Hexane | Low to Moderate | The polarity from the piperazine ring and carbonyl group may limit solubility in highly non-polar alkanes. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method such as the shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another suitable analytical instrument.
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath, typically set at 25 °C or 37 °C.
-
Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 24 hours at the same temperature to allow undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
-
The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
Spectral Analysis of 1-Boc-2,6-dimethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for cis-1-Boc-2,6-dimethylpiperazine (tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public data for the general mixture of isomers (CAS 688363-66-8), this document focuses on the well-characterized cis-isomer (CAS 180975-66-0) as a representative example. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Core Spectral Data
The following tables summarize the key spectral information for cis-1-Boc-2,6-dimethylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | Broad Multiplet | 2H | -CH- (Piperazine ring, positions 2 & 6) |
| ~2.8-3.0 | Multiplet | 2H | -CH₂- (Axial protons, positions 3 & 5) |
| ~2.5-2.7 | Multiplet | 2H | -CH₂- (Equatorial protons, positions 3 & 5) |
| 1.46 | Singlet | 9H | -C(CH₃)₃ (Boc group) |
| ~1.1-1.2 | Doublet | 6H | -CH₃ (Piperazine ring, positions 2 & 6) |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~154-155 | C=O (Boc carbonyl) |
| ~79-80 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~48-50 | -CH- (Piperazine ring, positions 2 & 6) |
| ~45-47 | -CH₂- (Piperazine ring, positions 3 & 5) |
| ~28.5 | -C(CH₃)₃ (Boc methyl carbons) |
| ~19-21 | -CH₃ (Piperazine ring methyl carbons) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3350 | Medium, Broad | N-H Stretch (Secondary amine) |
| ~2970-2930 | Strong | C-H Stretch (Aliphatic) |
| ~1680-1700 | Strong | C=O Stretch (Urethane carbonyl) |
| ~1450-1480 | Medium | C-H Bend (CH₂, CH₃) |
| ~1365 | Strong | C-H Bend (t-butyl group) |
| ~1250, ~1170 | Strong | C-N Stretch, C-O Stretch |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 215 | Moderate | [M+H]⁺ (Protonated molecule) |
| 159 | High | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 143 | Moderate | [M - Boc + 2H]⁺ |
| 115 | High | [M - Boc - C₂H₅]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of cis-1-Boc-2,6-dimethylpiperazine is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are recorded with a pulse angle of 30-45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 spectra are obtained using a proton-decoupled pulse sequence. A spectral width of about 220 ppm and a relaxation delay of 2-5 seconds are common. Several hundred to several thousand scans are typically accumulated due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving a few milligrams of the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate.
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plate is first recorded. The sample spectrum is then collected over the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient, and 16 to 32 scans are co-added.
-
Data Processing: The sample interferogram is ratioed against the background interferogram and then subjected to a Fourier transform to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of compound.
-
Data Acquisition: The diluted sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect protonated molecules [M+H]⁺ and common fragments. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which aid in confirming the molecular weight and structure of the compound.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to structural confirmation using the described spectroscopic methods.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the Stereoisomers of 1-Boc-2,6-dimethylpiperazine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Boc-2,6-dimethylpiperazine is a pivotal chiral building block in modern medicinal chemistry. The presence of two stereocenters at the C2 and C6 positions gives rise to a set of distinct stereoisomers, each with potentially unique pharmacological profiles. Understanding the synthesis, separation, and characterization of these isomers is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their structural relationships, synthesis and separation protocols, and significance in drug discovery.
Introduction to Stereoisomerism in this compound
The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of methyl groups at the C2 and C6 positions creates two chiral centers, leading to the existence of multiple stereoisomers. The subsequent addition of a single tert-butoxycarbonyl (Boc) protecting group at the N1 position breaks the molecule's symmetry, resulting in two pairs of enantiomers.
These stereoisomers are categorized into two main groups:
-
cis-isomers (a racemic mixture): These are the (2R,6S) and (2S,6R) enantiomers, where the methyl groups are on the same face of the piperazine ring.
-
trans-isomers (a racemic mixture): These are the (2R,6R) and (2S,6S) enantiomers, where the methyl groups are on opposite faces of the ring.
Chirality plays a crucial role in drug-target interactions.[3] While one enantiomer (the eutomer) may elicit the desired therapeutic effect, its counterpart (the distomer) can be less active, inactive, or even responsible for adverse effects.[3][] Therefore, the ability to synthesize and isolate single, pure stereoisomers is paramount in drug development to enhance therapeutic precision, potency, and safety.[3]
Physicochemical and Spectroscopic Data
Distinguishing between the cis and trans diastereomers is readily achieved through standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, owing to their different physical properties. The separation and characterization of individual enantiomers, however, require chiral-specific methods.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-1-Boc-2,6-dimethylpiperazine | trans-1-Boc-2,6-dimethylpiperazine |
| Synonyms | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate (rel) | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate (rel) |
| CAS Number | 180975-66-0[5][6] | 688363-66-8[7][8] |
| Molecular Formula | C₁₁H₂₂N₂O₂[5][6] | C₁₁H₂₂N₂O₂[8] |
| Molecular Weight | 214.31 g/mol [5][8] | 214.31 g/mol [8] |
| Appearance | Data not consistently available | Light yellow crystals[8] |
| Purity | Typically ≥ 97%[5][6] | Typically ≥ 95% (NMR)[8] |
Note: Data for individual enantiomers are not separately listed as they share identical physical properties, differing only in their interaction with plane-polarized light and chiral environments.
Synthesis and Separation Workflow
The generation of stereochemically pure this compound involves a multi-step process that includes synthesis of the piperazine core, separation of diastereomers, Boc-protection, and final chiral resolution of enantiomers.
Synthesis of the 2,6-Dimethylpiperazine Core
The precursor, 2,6-dimethylpiperazine, is typically synthesized as a mixture of cis and trans isomers. A common industrial method involves the reaction of a diisopropanolamine mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst.[9] Specific processes have been developed to enhance the selectivity towards the cis-isomer, which is often the more desired diastereomer in pharmaceutical applications.[9][10] This can be achieved by using organic solvents like toluene or xylene during the reaction, followed by selective crystallization to isolate the pure cis-form.[10]
Separation of Diastereomers
Since diastereomers have different physical properties, their separation can be achieved by conventional laboratory techniques:
-
Fractional Crystallization: This method exploits differences in solubility between the cis and trans isomers in a given solvent system.[10]
-
Column Chromatography: Silica gel chromatography can effectively separate the diastereomers based on their differing polarities.
Enantiomeric Resolution (Chiral Separation)
Separating enantiomers is a more challenging task as they possess identical physical properties in an achiral environment. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for both analytical and preparative-scale resolution.[11][12] The choice of CSP and mobile phase is critical for achieving baseline separation (Resolution factor, Rs > 1.5).[12]
Experimental Protocols
General Protocol for N-Boc Protection
This protocol describes the selective protection of one nitrogen atom on the 2,6-dimethylpiperazine ring.
-
Dissolution: Dissolve one equivalent of the desired 2,6-dimethylpiperazine diastereomer (e.g., cis-2,6-dimethylpiperazine) in a suitable solvent such as methanol, water, or a mixture thereof.[13]
-
Reaction Setup: Place the solution in a reaction vessel equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent to the stirred piperazine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the resulting residue with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the pure this compound.
General Protocol for Chiral HPLC Separation
This protocol outlines the analytical separation of a racemic mixture of this compound enantiomers.
-
System Preparation: Equip an HPLC system with a suitable chiral column (e.g., a cellulose- or amylose-based CSP).
-
Mobile Phase: Prepare the mobile phase, which typically consists of a nonpolar solvent like heptane or hexane and a polar modifier such as isopropanol or ethanol.[12] The exact ratio must be optimized to achieve separation. For amine-containing compounds, a basic additive like diethylamine (DEA) may be required to improve peak shape and prevent retention on the stationary phase.[11]
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to create a dilute solution (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution. Record the chromatogram and determine the retention times (t₁ and t₂) for the two enantiomers. Calculate the resolution factor (Rs) to quantify the degree of separation.
Table 2: Example Chiral HPLC Parameters for Amine Separation
| Parameter | Typical Condition | Purpose |
| Chiral Stationary Phase | Cellulose or Amylose derivatives | Provides the chiral environment for separation. |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Controls retention and selectivity.[11] |
| Additive | 0.1% Diethylamine (DEA) | Improves peak shape for basic analytes.[11] |
| Flow Rate | 1.0 mL/min | Affects run time and resolution. |
| Temperature | 25 °C | Influences separation efficiency. |
| Detection | UV at 210 nm | Monitors the elution of compounds. |
Conclusion and Applications in Drug Development
The stereoisomers of this compound are highly valuable intermediates in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[8] By providing a rigid, stereochemically defined scaffold, these building blocks allow medicinal chemists to precisely orient functional groups in three-dimensional space, optimizing interactions with biological targets. The ability to access all four stereoisomers independently is a powerful tool in structure-activity relationship (SAR) studies, enabling the selection of a lead candidate with the optimal balance of potency, selectivity, and safety, ultimately leading to the development of more effective and safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 688363-66-8|this compound|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 10. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
Commercial Availability of 1-Boc-2,6-dimethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of 1-Boc-2,6-dimethylpiperazine. This valuable building block is integral to the development of novel therapeutics, particularly in the field of neuroscience.
Commercial Availability
This compound, also known as tert-butyl 2,6-dimethylpiperazine-1-carboxylate, is readily available from a variety of chemical suppliers. The compound is offered in several isomeric forms, including as a mixture of cis/trans isomers, as the isolated cis isomer, and as specific enantiomers. Researchers should carefully consider the stereochemistry required for their specific application when sourcing this reagent.
Below is a comparative table of representative commercial suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chem-Impex | 1-Boc-2,6-dimethyl-piperazine | 688363-66-8 | ≥95% (NMR) | Gram to bulk |
| AChemBlock | cis-1-Boc-2,6-dimethylpiperazine | 180975-66-0 | 97% | Gram to bulk |
| Synblock | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | 574007-66-2 | >98% | Gram to bulk |
| ChemScene | tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | ≥97% | Milligram to gram |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the mono-N-protection of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O). The reaction requires careful control of stoichiometry to minimize the formation of the di-protected byproduct. The choice of solvent and base can also influence the reaction's efficiency and selectivity.
A general synthetic approach involves the reaction of 2,6-dimethylpiperazine with one equivalent of Boc₂O in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a mild base like triethylamine (TEA) to scavenge the liberated acid.
Representative Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,6-dimethylpiperazine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its use in drug discovery and development. A comprehensive quality control process should be in place, employing a variety of analytical techniques.
| Analytical Method | Purpose | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the Boc-protection and the dimethylpiperazine core. | ¹H NMR will show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the methyl groups on the piperazine ring. ¹³C NMR will confirm the presence of the carbonyl carbon of the Boc group and the carbons of the piperazine ring. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show the molecular ion peak corresponding to the expected mass of C₁₁H₂₂N₂O₂. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and detection of impurities. | A single major peak should be observed, with the purity typically exceeding 95%. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Determination of enantiomeric excess (ee) for chiral isomers. | For enantiomerically pure samples, a single peak corresponding to the desired enantiomer should be observed. |
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and modulate the physicochemical properties of a molecule. The free secondary amine provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.
Piperazine derivatives have shown activity against a wide range of biological targets, particularly within the central nervous system (CNS). They are known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors.[1]
Signaling Pathway Involvement: TRPC6 Modulation in Alzheimer's Disease
Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. Some piperazine-containing compounds have been identified as modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel implicated in neuronal survival and synaptic plasticity.[2] Activation of TRPC6 by these compounds can trigger downstream signaling cascades that may offer neuroprotective effects.
Below is a simplified diagram illustrating a potential signaling pathway involving TRPC6 activation by a piperazine derivative.
References
The Strategic Role of 1-Boc-2,6-dimethylpiperazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents. Among the various piperazine-based building blocks, 1-Boc-2,6-dimethylpiperazine has emerged as a particularly valuable synthon for the development of novel therapeutics, especially in the realms of oncology and neurological disorders. Its unique structural features, including a protected nitrogen for selective functionalization and chiral centers, offer chemists precise control over molecular architecture, enabling the synthesis of complex and highly active drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and graphical representations of relevant biological pathways and synthetic workflows.
A Versatile Scaffold for Diverse Therapeutic Targets
This compound serves as a crucial intermediate in the synthesis of a multitude of bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected nitrogen atom, facilitating the introduction of various functional groups and the construction of diverse molecular libraries for drug discovery.[1] This strategic protection is paramount in multi-step syntheses, preventing undesired side reactions and enabling the precise assembly of the final drug candidate.
The applications of this versatile building block span several therapeutic areas:
-
Oncology: The 2,6-dimethylpiperazine core has been successfully incorporated into potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer.
-
Neurological Disorders: Piperazine derivatives have a long history in the treatment of neurological conditions, and this compound continues to be a key starting material for the synthesis of novel agents targeting the central nervous system (CNS).[1]
-
Infectious Diseases: The piperazine ring is a common feature in a variety of anti-infective agents, including antibacterial, antifungal, and antiviral compounds.
Case Study: Allosteric Inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1)
A compelling example of the utility of the 2,6-dimethylpiperazine scaffold is in the discovery of allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1). CPS1 is a potential therapeutic target in certain cancers. Researchers have identified a series of potent and selective CPS1 inhibitors built around a 2,6-dimethylpiperazine core.[2][3]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 2,6-dimethylpiperazine scaffold have led to significant improvements in inhibitory potency. The initial hit compound, a symmetrical piperazine, exhibited moderate activity. Subsequent SAR studies focused on the piperazine core and its substituents, revealing key insights:
-
Stereochemistry: The stereochemistry of the methyl groups on the piperazine ring was found to be crucial for activity. The (2R,6R) isomer demonstrated a significant enhancement in potency compared to other isomers.[2]
-
Amide Substituents: Exploration of the amide groups attached to the piperazine nitrogens revealed that specific substitutions, such as the incorporation of an indole moiety, led to a substantial increase in inhibitory activity.[2]
The following table summarizes the quantitative data from the SAR studies on CPS1 inhibitors, highlighting the impact of stereochemistry and substituent modifications on their inhibitory concentration (IC50).
| Compound Number | Piperazine Core Stereochemistry | R1 Substituent | R2 Substituent | CPS1 IC50 (nM) |
| 6 (mixture) | cis/trans mixture | 4-methoxybenzoyl | 4-methoxybenzoyl | 6,500 |
| 10 | (2S,6S) | 4-methoxybenzoyl | 4-methoxybenzoyl | 6,200 |
| 11 | (2S,6R) (meso) | 4-methoxybenzoyl | 4-methoxybenzoyl | 6,900 |
| 12 (H3B-374) | (2R,6R) | 4-methoxybenzoyl | 4-methoxybenzoyl | 360 |
| 13 | (2R,6R) | 4-ethoxybenzoyl | 4-methoxybenzoyl | 180 |
| 25 (H3B-616) | (2R,6R) | 1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | 66 |
| 26 | (2R,6R) | 2-methyl-1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | 120 |
| 27 | (2R,6R) | 1-methyl-1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | 31,000 |
Data sourced from Rolfe et al., ACS Med Chem Lett. 2020.[2]
Mechanism of Action: Allosteric Inhibition
Crystallographic studies of an inhibitor bound to CPS1 revealed that these 2,6-dimethylpiperazine derivatives act as allosteric inhibitors.[2] They bind to a pocket in the integrating domain of the enzyme, which is distinct from the active site. This binding induces a conformational change that prevents ATP from binding to the catalytic site, thereby inhibiting the enzyme's function.
Key Experimental Protocols
The synthesis of derivatives from this compound often involves standard organic chemistry transformations. However, for the generation of diverse analogs for SAR studies, more advanced techniques such as C-H functionalization are increasingly employed.
General Procedure for Amide Coupling
A common step in the synthesis of piperazine-based inhibitors is the acylation of the free nitrogen.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Protocol:
-
Dissolve the carboxylic acid (1.0 eq.) and coupling agent (1.1 eq.) in the anhydrous solvent.
-
Add the base (2.0 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Advanced Synthetic Methodology: α-Lithiation and Electrophilic Trapping
Direct functionalization of the C-H bonds of the piperazine ring provides a powerful tool for creating novel analogs.
Materials:
-
N-Boc protected piperazine derivative
-
Strong base (e.g., s-BuLi)
-
Anhydrous solvent (e.g., THF)
-
Electrophile
Protocol:
-
Dissolve the N-Boc-piperazine substrate in anhydrous THF and cool the solution to -78 °C.
-
Slowly add s-BuLi (1.3 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (1.5-2.0 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use enables the efficient synthesis of complex molecules with a wide range of biological activities. The successful development of potent and selective allosteric inhibitors of CPS1 from a 2,6-dimethylpiperazine core underscores the potential of this scaffold in modern drug discovery. The availability of advanced synthetic methods, such as C-H functionalization, further expands the chemical space that can be explored, paving the way for the discovery of next-generation therapeutics. As researchers continue to unravel the complexities of disease biology, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug development programs.
References
The Strategic Role of 1-Boc-2,6-dimethylpiperazine in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in the agricultural sciences. Heterocyclic compounds, particularly those containing the piperazine scaffold, have emerged as a privileged structure in the design of new pesticides. Among the various piperazine-based building blocks, 1-Boc-2,6-dimethylpiperazine stands out as a key intermediate, offering a strategic entry point for creating diverse and potent agrochemical candidates. This technical guide delves into the role of this compound in agrochemical synthesis, providing insights into its synthetic utility, structure-activity relationships of its derivatives, and detailed experimental considerations.
The 2,6-Dimethylpiperazine Scaffold: A Core Moiety in Bioactive Molecules
The piperazine ring is a versatile linker and pharmacophore in a wide array of bioactive molecules, including fungicides, insecticides, and herbicides.[1] The substitution pattern on the piperazine ring is crucial for modulating the biological activity, selectivity, and physicochemical properties of the final compound. The cis-2,6-dimethyl substitution, in particular, has been a focus in the development of both pharmaceuticals and agrochemicals.[2][3] This specific substitution pattern can impart conformational rigidity and influence the binding affinity of the molecule to its biological target. Patents related to the synthesis of cis-2,6-dimethylpiperazine explicitly mention its utility as a raw material for agrochemicals, underscoring its importance in this sector.[2]
The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of 2,6-dimethylpiperazine plays a critical role in its synthetic application. This protecting group allows for selective functionalization of the second nitrogen atom, enabling the controlled and sequential introduction of various substituents. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic sequences.
Agrochemical Applications of Piperazine Derivatives
Research into piperazine-containing compounds has revealed a broad spectrum of agrochemical activities. The piperazine moiety often serves as a central scaffold to which different bioactive fragments are attached.
| Agrochemical Class | Observed Activity of Piperazine Derivatives | Citation |
| Fungicides | Effective against a range of plant pathogenic fungi. Often used as a linker for other fungicidal pharmacophores. | [1] |
| Insecticides | Shows activity against various insect pests, including aphids and moths. Can be a key component of neonicotinoid analogues and other insecticidal classes. | [1] |
| Herbicides | Certain piperazine derivatives have demonstrated herbicidal activity and plant growth regulatory effects. | [1] |
Synthetic Workflow and Key Experimental Protocol
The use of this compound as a starting material in agrochemical synthesis typically follows a logical workflow. This involves the deprotection of the Boc group to liberate the secondary amine, followed by reaction with a suitable electrophile to introduce the desired agrochemical pharmacophore.
Detailed Experimental Protocol: N-Boc Deprotection
The removal of the Boc protecting group is a fundamental step in the utilization of this compound. The following is a representative protocol for this transformation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0-5.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected cis-2,6-dimethylpiperazine.
Structure-Activity Relationships (SAR)
The biological activity of agrochemicals derived from the 2,6-dimethylpiperazine scaffold is highly dependent on the nature of the substituents attached to the piperazine nitrogens. Based on broader studies of piperazine-containing pesticides, several general SAR trends can be inferred:
-
Linker Functionality: The piperazine ring often acts as a rigid linker to orient two or more pharmacophores in a specific spatial arrangement for optimal target binding.
-
Substituent Effects: The introduction of various functional groups on the second nitrogen atom significantly impacts the biological activity. For instance, in some series of insecticidal compounds, the introduction of specific substituted phenyl or heterocyclic moieties leads to a marked increase in potency.
-
Stereochemistry: The cis configuration of the two methyl groups can be crucial for activity, likely by pre-organizing the molecule into a conformation that is favorable for binding to the target protein.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its pre-defined stereochemistry and the presence of the synthetically useful Boc protecting group allow for the efficient and controlled elaboration into a wide range of potential fungicidal, insecticidal, and herbicidal candidates. A thorough understanding of the synthetic methodologies and structure-activity relationships associated with piperazine-containing compounds will continue to drive the discovery of the next generation of crop protection agents. Researchers and drug development professionals are encouraged to explore the potential of this scaffold in their discovery programs.
References
Safety and Handling of 1-Boc-2,6-dimethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-Boc-2,6-dimethylpiperazine (tert-butyl 2,6-dimethylpiperazine-1-carboxylate). As a key intermediate in the synthesis of bioactive molecules and pharmaceuticals, a thorough understanding of its properties is crucial for safe and effective laboratory use.[1] This document outlines the known physical and chemical properties, potential hazards, and detailed procedures for safe handling, storage, and emergency response.
Chemical and Physical Properties
This compound is a versatile building block in organic synthesis.[1] Its Boc-protecting group makes it a stable and easy-to-handle derivative of 2,6-dimethylpiperazine, facilitating its use in the development of complex chemical entities.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 688363-66-8 | Chem-Impex[1], ChemicalBook[2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | Chem-Impex[1], Santa Cruz Biotechnology[3] |
| Molecular Weight | 214.31 g/mol | Chem-Impex[1], Santa Cruz Biotechnology[3] |
| Appearance | Light yellow crystals | Chem-Impex[1] |
| Purity | ≥ 95% (NMR) | Chem-Impex[1] |
| Melting Point | 108 - 113 °C | Fisher Scientific[4] |
| Boiling Point | 162 °C @ 760 mmHg | Fisher Scientific[4] |
| Flash Point | 44 °C / 111.2 °F | Fisher Scientific[4] |
Hazard Identification and Safety Precautions
Table 2: Hazard Summary and GHS Classifications (Inferred)
| Hazard | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4] |
| Flammable Solids | Category 1 | Flammable solid.[4] |
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, flame-retardant and antistatic protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to ensure laboratory safety and maintain the integrity of the compound.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Use non-sparking tools.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Recommended storage temperature is between 0-8 °C.[1]
-
Keep in a dark place under an inert atmosphere.[7]
-
Store in a flammables-area.[9]
Experimental Protocols: Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation occurs.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |
Spill and Leak Procedures
-
Evacuate Personnel: Keep people away from and upwind of the spill/leak.[5]
-
Ensure Ventilation: Use adequate ventilation.[5]
-
Remove Ignition Sources: Eliminate all sources of ignition.[5]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]
-
Clean-up: Sweep up and shovel into suitable, closed containers for disposal. Avoid dust formation.[6] For larger spills, absorb with inert material (e.g., sand, silica gel).
Chemical Compatibility
Avoid contact with strong oxidizing agents and strong acids.[4]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Visualizing Safety and Handling Workflow
The following diagram illustrates the logical flow of safety and handling procedures for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-BOC-2,6-DIMETHYL-PIPERAZINE | 688363-66-8 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 688363-66-8|this compound|BLD Pharm [bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. kubochem.com [kubochem.com]
A Comprehensive Technical Guide to the Synthesis of cis-2,6-Dimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the synthesis of cis-2,6-dimethylpiperazine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the mechanisms of action for prominent therapeutic agents derived from this versatile scaffold.
Core Synthesis of cis-2,6-Dimethylpiperazine
The most prevalent and industrially significant method for the synthesis of cis-2,6-dimethylpiperazine involves the reductive cyclization of diisopropanolamine. This process typically employs a hydrogenation catalyst in the presence of ammonia and hydrogen gas. The use of an organic solvent is a critical factor in achieving high diastereoselectivity for the desired cis-isomer.
Experimental Protocol: Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine
This protocol is a composite of methodologies described in the patent literature, aiming for high yield and purity of the cis-isomer.[1][2][3]
Materials:
-
Diisopropanolamine
-
Toluene
-
Ammonia (gas or aqueous solution)
-
Hydrogen gas
-
Raney Nickel or Raney Cobalt catalyst
-
Isopropanol
-
Light petroleum (petroleum ether)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine diisopropanolamine and toluene. The typical solvent ratio is 0.5 to 5 parts by weight of toluene to 1 part of diisopropanolamine.[3]
-
Catalyst Addition: Add the Raney Nickel or Raney Cobalt catalyst to the mixture.
-
Ammonolysis: Introduce ammonia into the autoclave. At least one mole of ammonia per mole of diisopropanolamine is required.[1]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 1-12 MPa, preferably 2.5-10 MPa.[1]
-
Reaction Conditions: Heat the mixture to a temperature between 100-250°C, with a preferred range of 150-220°C, for 2-10 hours.[1][2] Optimal conditions of 200°C for 4 hours have been reported to yield a favorable cis:trans ratio.[3]
-
Work-up:
-
After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine in toluene.
-
Perform azeotropic distillation to remove water.
-
-
Purification:
-
The crude product can be purified by distillation.
-
For high purity cis-isomer, recrystallization is employed. A single recrystallization from a mixture of isopropanol and light petroleum can yield over 99% pure cis-2,6-dimethylpiperazine.[1]
-
Double recrystallization can afford 100% pure cis-2,6-dimethylpiperazine.[1]
-
Quantitative Data for Synthesis of cis-2,6-Dimethylpiperazine
| Parameter | Value | Reference |
| Starting Material | Diisopropanolamine | [1][3] |
| Solvent | Toluene | [3] |
| Catalyst | Raney Nickel | [3] |
| Temperature | 200°C | [3] |
| Time | 4 hours | [3] |
| Pressure | 2.5-10 MPa | [1] |
| Product Ratio (cis:trans) | 10.8 g : 7.4 g | [3] |
| Overall Yield (after purification) | > 60% | [1] |
| Purity (after double recrystallization) | 100% | [1] |
Synthesis of N-Substituted cis-2,6-Dimethylpiperazine Derivatives
The secondary amine functionalities of cis-2,6-dimethylpiperazine allow for further derivatization, most commonly through N-arylation or N-acylation, to produce a wide range of pharmacologically active molecules.
Experimental Protocol: Synthesis of N-Aryl-cis-2,6-dimethylpiperazine (General Procedure)
This protocol is based on palladium-catalyzed carboamination reactions, which allow for a modular and asymmetric synthesis of N-aryl piperazines.[4]
Materials:
-
cis-2,6-dimethylpiperazine or a suitable precursor
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst and the ligand in the anhydrous solvent.
-
Reagent Addition: Add the aryl bromide, cis-2,6-dimethylpiperazine (or its precursor), and the base to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-cis-2,6-dimethylpiperazine.
Applications in Drug Development and Mechanisms of Action
cis-2,6-Dimethylpiperazine is a key building block in several important pharmaceuticals. Understanding the mechanism of action of these drugs highlights the therapeutic potential of this chemical scaffold.
Varenicline: A Smoking Cessation Aid
Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Its mechanism of action in smoking cessation is twofold: it provides a moderate and sustained level of dopamine release to reduce withdrawal symptoms, and it competitively inhibits the binding of nicotine to nAChRs, thereby blocking its rewarding effects.[5][6][7][8]
Sparfloxacin: A Fluoroquinolone Antibiotic
Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that incorporates the cis-2,6-dimethylpiperazine moiety. Its antibacterial activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. By targeting these enzymes, sparfloxacin prevents DNA replication and transcription, ultimately leading to bacterial cell death.[9][10][11][12][13]
Conclusion
The cis-2,6-dimethylpiperazine scaffold is a valuable building block in modern medicinal chemistry. The synthetic routes outlined in this guide provide a foundation for the efficient and diastereoselective production of the core molecule and its derivatives. The examples of varenicline and sparfloxacin demonstrate the profound impact that compounds derived from this scaffold can have on human health, addressing critical needs in addiction medicine and infectious disease. Further exploration of derivatives of cis-2,6-dimethylpiperazine holds significant promise for the discovery of new therapeutic agents.
References
- 1. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 2. EP1031568A1 - Procédé pour la préparation de cis-2,6-diméthyl-pipérazine - Google Patents [patents.google.com]
- 3. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sparfloxacin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 11. Sparfloxacin | C19H22F2N4O3 | CID 60464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sparfloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. Mechanism of action of sparfloxacin against and mechanism of resistance in gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Boc Deprotection of 1-Boc-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of Boc-protected amines is a crucial step in the synthesis of many pharmaceuticals and other complex molecules. This document provides detailed protocols for the N-Boc deprotection of 1-Boc-2,6-dimethylpiperazine, a common intermediate in drug discovery. Two standard and effective methods are presented: one employing Trifluoroacetic acid (TFA) in dichloromethane (DCM) and the other utilizing hydrochloric acid (HCl) in dioxane.[3][4]
Key Considerations
Several factors can influence the efficiency and outcome of the N-Boc deprotection reaction:
-
Choice of Acid and Solvent: TFA in DCM is a very common and effective combination for Boc deprotection.[3] An alternative is a solution of HCl in an organic solvent like dioxane or methanol.[3][5] The choice may depend on the presence of other acid-sensitive functional groups in the molecule.[3]
-
Side Reactions: The primary side reaction is the formation of a reactive tert-butyl cation upon cleavage of the Boc group, which can lead to t-butylation of nucleophiles in the reaction mixture.[6] Scavengers can be added to trap this reactive intermediate.[6]
-
Work-up Procedure: Proper work-up is essential to isolate the deprotected piperazine in high yield and purity. This typically involves removal of excess acid and solvent, followed by basification and extraction.[3]
Comparative Data of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Concentration/Equivalents | 5-10 equivalents | 3-5 equivalents (of a 4M solution) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-3 hours |
| Work-up | Basic work-up (e.g., NaHCO₃) | Precipitation of HCl salt or basic work-up |
| Product Form | Free base or TFA salt | Hydrochloride salt or free base |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 2,6-dimethylpiperazine.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.[3][4]
Materials:
-
This compound
-
1,4-Dioxane or Methanol
-
4M HCl in Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for conversion to free base)
-
Dichloromethane (DCM) (for conversion to free base)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for conversion to free base)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask with a magnetic stirrer.
-
Add 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[3]
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[3][4]
-
Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[6]
-
Optional (Conversion to Free Base): To obtain the free base, suspend the hydrochloride salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free 2,6-dimethylpiperazine.[3]
Visualized Experimental Workflow
Caption: General workflow for the N-Boc deprotection of this compound.
References
Application Notes and Protocols for Amide Coupling Reactions with 1-Boc-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing amide coupling reactions with 1-Boc-2,6-dimethylpiperazine, a valuable building block in medicinal chemistry. The steric hindrance presented by the two methyl groups on the piperazine ring necessitates careful selection of coupling reagents and optimization of reaction conditions to achieve high yields. This document outlines detailed protocols for common coupling methods, presents comparative data, and discusses the applications of the resulting amide products in drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its piperazine core is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide range of conditions, including neurological disorders. The Boc protecting group allows for selective functionalization at the N4 position, making it a versatile reagent for building complex molecular architectures. Amide bond formation is a fundamental transformation used to incorporate this moiety into target molecules. However, the presence of the methyl groups at the 2 and 6 positions introduces steric hindrance, which can render standard coupling protocols less effective.
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound and achieving high reaction yields. The following table summarizes common coupling reagents and their typical performance in amide bond formation with sterically hindered amines. The data presented is based on couplings with related N-Boc-piperazine derivatives and should be considered a guideline for optimization.[2]
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 70 - 85 | A cost-effective and widely used method. Longer reaction times may be required for sterically hindered substrates.[2] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 95 | Highly efficient and rapid, often the preferred choice for sterically hindered substrates. Minimizes racemization.[2] |
| COMU | None | DIPEA | DMF | 1 - 4 | 90 - 98 | A third-generation uronium-type reagent with high efficiency and a favorable safety profile. By-products are water-soluble, simplifying purification. |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 90 | Effective, but produces the carcinogenic byproduct HMPA. Use with caution.[2] |
Experimental Protocols
The following are detailed protocols for the amide coupling of a generic carboxylic acid (R-COOH) with this compound. Note: These protocols are starting points and may require optimization for specific substrates.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This method is cost-effective but may require longer reaction times for sterically hindered substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using HATU
This protocol utilizes the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is often preferred for sterically hindered substrates due to its high reactivity and ability to minimize side reactions.[2]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Amide Coupling using COMU
This protocol employs (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), a modern coupling reagent known for its high efficiency, safety, and ease of purification due to the water solubility of its byproducts.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
COMU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add COMU (1.1 eq) followed by DIPEA (2.0 eq). The solution may change color, indicating the progress of the activation step.
-
Add this compound (1.1 eq) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. Couplings with COMU are often rapid, typically completing within 1-4 hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water to remove the water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography.
Visualizations
General Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide bond formation between a carboxylic acid and this compound.
Logical Relationship of Reagent Selection
The choice of coupling reagent is influenced by factors such as steric hindrance, desired reaction time, and cost. This diagram illustrates the decision-making process.
Applications in Drug Development
Amide derivatives of this compound are important intermediates in the synthesis of various drug candidates. The piperazine motif is a common feature in molecules targeting the central nervous system (CNS), and is also found in antiviral, antibacterial, and anticancer agents. The ability to efficiently form amide bonds with this sterically hindered building block is crucial for the rapid exploration of structure-activity relationships (SAR) and the development of novel therapeutics.
Conclusion
The successful amide coupling of this compound relies on the appropriate selection of coupling reagents and reaction conditions to overcome the steric hindrance imposed by the dimethyl substitution. For challenging couplings, high-reactivity reagents such as HATU and COMU are recommended to achieve high yields in shorter reaction times. The provided protocols serve as a robust starting point for researchers, and optimization may be necessary to achieve the best results for specific substrates. The versatility of the resulting amide products makes this compound a valuable tool in the design and synthesis of new therapeutic agents.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of N-aryl piperazines, a scaffold present in a multitude of biologically active compounds and approved pharmaceuticals targeting a wide range of diseases, including cancer and neurological disorders.[2] These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of 1-Boc-2,6-dimethylpiperazine, a sterically hindered secondary amine, with various aryl halides. The Boc (tert-butoxycarbonyl) protecting group allows for the selective arylation of one nitrogen atom, creating a versatile intermediate for further synthetic manipulations in drug discovery programs.[3]
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, phosphine ligand, base, and solvent. For sterically demanding substrates like this compound, the use of bulky, electron-rich phosphine ligands is often critical to achieve high yields and reaction rates.[1]
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide (Ar-X, where X = Br, Cl) is depicted below. This reaction leads to the formation of the corresponding N-aryl-N'-Boc-2,6-dimethylpiperazine derivative.
Figure 1. General reaction scheme.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl bromides and chlorides. The selection of the appropriate palladium catalyst, ligand, and base is crucial for achieving optimal results, particularly with the sterically hindered 2,6-dimethylpiperazine core.
Table 1: Reaction Conditions and Yields for the Coupling of this compound with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu | Toluene | 100 | 18 | 85 |
| 4-Bromoanisole | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
| 2-Bromopyridine | [Pd(allyl)Cl]₂ (1.0) | tBuXPhos (2.0) | K₂CO₃ | Dioxane | 110 | 20 | 75 |
| 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2.0) | SPhos (4.0) | NaOtBu | Toluene | 100 | 18 | 88 |
Table 2: Reaction Conditions and Yields for the Coupling of this compound with Aryl Chlorides
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu | Toluene | 110 | 24 | 75 |
| 4-Chloroanisole | Pd(OAc)₂ (2.5) | RuPhos (5.0) | K₃PO₄ | Dioxane | 120 | 36 | 65 |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 2-Chloropyridine | [Pd(allyl)Cl]₂ (1.5) | tBuXPhos (3.0) | K₂CO₃ | Dioxane | 120 | 30 | 68 |
| 1-Chloro-2,4-difluorobenzene | Pd(OAc)₂ (2.5) | SPhos (5.0) | NaOtBu | Toluene | 110 | 24 | 81 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Ethyl acetate
-
Water (degassed)
-
Brine (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (1.4-2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent. For pre-formed catalysts, this step is not necessary.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-4-aryl-2,6-dimethylpiperazine.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols: Reductive Amination Utilizing Deprotected 2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This protocol focuses on the use of 2,6-dimethylpiperazine, a valuable building block in the creation of diverse molecular scaffolds. The methyl groups at the 2 and 6 positions introduce conformational constraints and chirality (in the case of the cis-isomer), which can be pivotal for optimizing the pharmacological profile of a drug candidate.
These application notes provide a detailed two-step protocol for the utilization of 2,6-dimethylpiperazine in reductive amination. The first step involves the deprotection of a commercially available N-Boc protected 2,6-dimethylpiperazine, followed by a direct reductive amination with an aromatic aldehyde, using sodium triacetoxyborohydride as a mild and selective reducing agent.[1]
Experimental Protocols
Materials and Equipment
-
N-Boc-2,6-dimethylpiperazine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[1]
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step 1: Deprotection of N-Boc-2,6-dimethylpiperazine
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free 2,6-dimethylpiperazine.
Protocol using Trifluoroacetic Acid (TFA):
-
Dissolve N-Boc-2,6-dimethylpiperazine (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 2,6-dimethylpiperazine. The crude product can often be used in the next step without further purification.
Protocol using HCl in Dioxane:
-
Dissolve N-Boc-2,6-dimethylpiperazine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add 4M HCl in dioxane (3-5 eq) to the stirred solution at room temperature.
-
Stir for 1-3 hours. The hydrochloride salt of the deprotected piperazine may precipitate.
-
The product can be isolated by filtration if a precipitate forms, or the solvent can be removed under reduced pressure. The resulting hydrochloride salt is then neutralized with a base (e.g., NaHCO₃) during the work-up of the subsequent reductive amination step.
Step 2: Reductive Amination with an Aromatic Aldehyde
This protocol describes the reaction of deprotected 2,6-dimethylpiperazine with an aromatic aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride (STAB).[1]
-
To a stirred solution of the deprotected 2,6-dimethylpiperazine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) (10-20 mL per gram of amine), add the aromatic aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted-2,6-dimethylpiperazine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-benzyl-2,6-dimethylpiperazine from N-Boc-2,6-dimethylpiperazine and benzaldehyde.
| Step | Product | Starting Materials | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-Dimethylpiperazine | N-Boc-2,6-dimethylpiperazine | TFA | DCM | 2 | >95 (crude) | ~90 |
| 2 | 1-Benzyl-2,6-dimethylpiperazine | 2,6-Dimethylpiperazine, Benzaldehyde | NaBH(OAc)₃ | DCM | 18 | 85-95 | >98 (after chromatography) |
Visualizations
Caption: Workflow for the two-step synthesis of 1-aryl-2,6-dimethylpiperazine.
Caption: Simplified mechanism of reductive amination.
Signaling Pathways and Applications
Substituted piperazines are prevalent scaffolds in a vast array of biologically active compounds.[2] The introduction of a 2,6-dimethylpiperazine moiety can influence a molecule's potency, selectivity, and pharmacokinetic properties. For instance, benzylpiperazine derivatives have been explored as selective binders for anti-apoptotic proteins like Mcl-1, which are key targets in cancer therapy.[2] The conformational rigidity imparted by the dimethyl substitution can lead to more specific interactions with protein binding pockets. Researchers can utilize this reductive amination protocol to synthesize libraries of 1-substituted-2,6-dimethylpiperazine derivatives for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Scaffolds Using 1-Boc-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, contribute to favorable pharmacokinetic profiles, such as improved solubility and bioavailability. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as in 1-Boc-2,6-dimethylpiperazine, provides a versatile handle for the regioselective synthesis of complex and diverse molecular architectures. The presence of the cis-dimethyl groups at the 2- and 6-positions introduces conformational rigidity and steric hindrance, which can be exploited to enhance binding affinity and selectivity for specific biological targets.
These application notes provide detailed protocols for the synthesis of novel pharmaceutical scaffolds based on this compound, focusing on common and powerful synthetic transformations such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for tuning the pharmacological properties of the final compounds. The resulting scaffolds can serve as key intermediates in the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions, by modulating the activity of key cellular signaling pathways.
Core Applications in Medicinal Chemistry
This compound is a valuable building block for the synthesis of a variety of bioactive molecules. Its utility is primarily demonstrated in the construction of N-aryl and N-heteroaryl piperazine derivatives, which are common motifs in:
-
Kinase Inhibitors: The piperazine ring often serves as a central scaffold to orient functional groups that interact with the ATP-binding site or allosteric pockets of protein kinases.
-
GPCR Modulators: Many G-protein coupled receptor (GPCR) antagonists and agonists incorporate a piperazine moiety to interact with transmembrane helices or extracellular loops of the receptor.
-
Enzyme Inhibitors: The scaffold is also found in inhibitors of other enzyme classes, such as dipeptidyl peptidase-4 (DPP-4), where it contributes to binding at the active site.
The synthetic protocols detailed below provide a roadmap for accessing these important classes of pharmaceutical scaffolds.
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide to form an N-aryl piperazine derivative. This reaction is fundamental for introducing aromatic systems onto the piperazine core.
Reaction Scheme:
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, and the base under an inert atmosphere.
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, weigh the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent to the Schlenk flask containing the reagents.
-
Reaction Initiation: Add the catalyst and ligand to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 4-Bromoanisole | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 100 | 16 | 90-98 |
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines the palladium-catalyzed cross-coupling of an N-aryl-4-halo-1-Boc-2,6-dimethylpiperazine derivative (synthesized via Protocol 1) with a boronic acid or ester. This reaction is pivotal for introducing further diversity by forming carbon-carbon bonds.
Reaction Scheme:
Materials:
-
N-Aryl-4-halo-1-Boc-2,6-dimethylpiperazine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-aryl-4-halo-1-Boc-2,6-dimethylpiperazine and the arylboronic acid in the solvent system.
-
Inerting: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under an inert atmosphere.
-
Heating and Monitoring: Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the residue by flash column chromatography.
Quantitative Data Summary (Representative Examples):
| Aryl Halide Moiety | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenyl | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |
| 4-Iodophenyl | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 3-Bromopyridinyl | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 16 | 70-80 |
Application in Kinase Inhibitor Synthesis
Signaling Pathway and Experimental Workflow
Derivatives of this compound can be elaborated into potent kinase inhibitors. For instance, by attaching appropriate pharmacophores through the synthetic routes described above, one can target the ATP-binding site of a specific kinase, thereby inhibiting its activity and downstream signaling.
Experimental Workflow for Kinase Inhibitor Synthesis:
Simplified Kinase Signaling Pathway Inhibition:
The synthesized compounds can be designed to inhibit a kinase, for example, one involved in a cancer-related signaling pathway like the MAPK/ERK pathway.
Biological Activity Data (Hypothetical Kinase Inhibitor):
The final compounds would be tested in biochemical and cellular assays to determine their potency and selectivity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) (Cancer Cell Line) |
| Pz-Inhib-01 | BRAF V600E | 15 | 0.5 (A375 Melanoma) |
| Pz-Inhib-02 | MEK1 | 25 | 0.8 (HT-29 Colon) |
| Pz-Inhib-03 | EGFR | 50 | 1.2 (A549 Lung) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel pharmaceutical scaffolds. The protocols provided herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling represent robust and adaptable methods for the elaboration of this core structure. The ability to introduce conformational constraint and diverse substituents allows for the fine-tuning of pharmacological properties, making this scaffold particularly attractive for the development of targeted therapies such as kinase inhibitors. The presented workflows and data formats serve as a guide for researchers in the design, synthesis, and evaluation of new chemical entities in drug discovery programs.
Application Notes and Protocols: Use of 1-Boc-2,6-dimethylpiperazine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2,6-dimethylpiperazine is a valuable heterocyclic building block used extensively in medicinal chemistry and drug discovery. Its rigid, pre-organized structure makes it an excellent scaffold for the synthesis of peptidomimetics and other complex molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the second nitrogen, making it highly suitable for solid-phase synthesis (SPS). The two methyl groups at positions 2 and 6 introduce conformational constraints, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compound, such as receptor binding, metabolic stability, and bioavailability.
The primary application of this compound in solid-phase synthesis is the creation of diverse molecular libraries for high-throughput screening. By incorporating this scaffold, researchers can systematically modify peptide backbones or build novel small molecules with desirable therapeutic properties.
Key Applications
-
Peptidomimetic Scaffolds: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets. This often leads to enhanced stability against enzymatic degradation compared to natural peptides.
-
Induction of Conformational Turns: The rigid structure of the 2,6-dimethylpiperazine core can induce specific turn conformations in a peptide chain, which is often a critical feature for high-affinity receptor binding.
-
CNS-Targeting Agents: The arylpiperazine motif is a well-established pharmacophore in drugs targeting the central nervous system (CNS). Solid-phase synthesis facilitates the rapid generation and screening of analogues for conditions like neurological disorders.
-
Diverse Library Synthesis: Solid-phase methodologies enable the efficient and parallel synthesis of a multitude of derivatives for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Experimental Protocols
The following protocols are adapted from standard solid-phase peptide synthesis (SPPS) procedures using Boc-protected building blocks. Adjustments may be necessary to account for the increased steric hindrance from the 2,6-dimethyl groups.
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the covalent attachment of the piperazine scaffold to a highly acid-labile resin, which allows for the release of the final product under mild acidic conditions, preserving other acid-sensitive functional groups.
Materials and Reagents
| Reagent/Material | Typical Quantity (for 1g resin) | Purpose |
| 2-Chlorotrityl Chloride Resin (1.0 mmol/g) | 1.0 g | Solid support |
| This compound | 2.0 mmol (2.0 eq.) | Building block to be immobilized |
| Dichloromethane (DCM), anhydrous | 10 mL + washing volumes | Swelling and reaction solvent |
| N,N-Diisopropylethylamine (DIPEA) | 4.0 mmol (4.0 eq.) | Non-nucleophilic base |
| Methanol (MeOH) | 1.0 mL | Capping agent |
| Dimethylformamide (DMF) | Washing volumes | Washing solvent |
Procedure
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM in a reaction vessel for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (2.0 mmol) in 10 mL of anhydrous DCM.
-
Immobilization: Drain the DCM from the swollen resin. Add the piperazine solution to the resin, followed by DIPEA (4.0 mmol).
-
Reaction: Agitate the resin slurry gently at room temperature for 2-4 hours. The increased steric hindrance may require a longer reaction time compared to unsubstituted N-Boc-piperazine.
-
Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of MeOH and continue agitation for 30 minutes.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be determined gravimetrically.
Protocol 2: Iterative Peptide Synthesis Cycle
This protocol outlines the steps for Boc deprotection and subsequent amino acid coupling to the piperazine-functionalized resin.
A. Boc Deprotection
Materials and Reagents
| Reagent/Material | Typical Quantity (for 1g resin) | Purpose |
| Piperazine-functionalized Resin | 1.0 g | Starting material |
| Trifluoroacetic Acid (TFA) | 10 mL (in 50% DCM solution) | Acid for Boc removal |
| Dichloromethane (DCM) | 10 mL + washing volumes | Solvent |
| N,N-Diisopropylethylamine (DIPEA) | 10 |
Application Notes and Protocols: A Guide to the Efficient Coupling of Carboxylic Acids with 1-Boc-2,6-dimethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. The coupling of carboxylic acids to amines is fundamental to this process. However, challenges often arise when one or both coupling partners are sterically hindered. 1-Boc-2,6-dimethylpiperazine is a valuable building block in pharmaceutical synthesis, but the presence of two methyl groups adjacent to the secondary amine presents significant steric hindrance.[1][2] This steric bulk can dramatically slow down the rate of acylation, leading to low yields or reaction failure with standard coupling methods.[3][4]
These application notes provide a comprehensive guide to successfully couple carboxylic acids with the sterically hindered this compound. We present a comparison of common coupling reagents, detailed experimental protocols, and a generalized workflow to aid researchers in achieving high-efficiency synthesis.
Data Presentation: Comparison of Common Amide Coupling Methods
The choice of coupling reagent is critical when dealing with sterically demanding substrates. Standard reagents may fail, while more potent activators are required to overcome the steric barrier. Below is a summary of common coupling methods and their general effectiveness for hindered couplings. Yields are substrate-dependent and the following data provides a general guideline.
| Coupling Method | Reagent(s) | Additive(s) | Base | Typical Solvent | Typical Yield (%) | Notes |
| Carbodiimide | EDC or DCC | HOBt, DMAP | DIPEA or TEA | DMF or DCM | 20 - 60 | A cost-effective and widely used method, but often provides low to moderate yields for hindered substrates.[3][4][5] The byproduct from DCC (DCU) is insoluble and can be removed by filtration.[6] |
| Uronium Salt | HATU | None | DIPEA or TEA | DMF or DCM | 70 - 95 | Highly efficient for hindered couplings with fast reaction times and reduced racemization.[6][7] Byproducts are generally water-soluble, simplifying workup.[8] |
| Phosphonium Salt | PyBOP | None | DIPEA or TEA | DMF or DCM | 65 - 90 | A very effective reagent, similar in reactivity to uronium salts.[6] |
| Acyl Fluoride | Deoxo-Fluor, XtalFluor-E, or (BTFFH) | None | Organic Base | Aprotic Solvents | 80 - 95 | In situ formation of the highly reactive acyl fluoride can be very effective for extremely hindered or electron-deficient substrates where other methods fail.[1][3][4] This method may require elevated temperatures.[9] |
Experimental Protocols
Herein are detailed protocols for two reliable methods for coupling a generic carboxylic acid to this compound.
Protocol 1: High-Efficiency Coupling using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent for sterically hindered amines.[7][10]
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).
-
Add this compound (1.1 eq.) to the solution.
-
Add DIPEA (3.0 eq.) to the stirred solution.[10]
-
In a separate container, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture at room temperature. Some protocols recommend cooling the mixture to 0 °C before adding the coupling reagent.[10]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Carbodiimide-Mediated Coupling using EDC and HOBt
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). While potentially less effective than HATU for this specific substrate, it is a common and cost-effective alternative.[12][13]
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.1 eq.)
-
EDC·HCl (1.5 eq.)
-
HOBt (1.5 eq.)
-
DIPEA or Triethylamine (TEA) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), HOBt (1.5 eq.), and DIPEA (3.0 eq.) in anhydrous DCM.[13][14]
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm slowly to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The urea byproduct from EDC is typically water-soluble and should be removed during the aqueous workup.[6]
-
Purify the crude residue by silica gel column chromatography to obtain the desired product.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling reaction between a carboxylic acid and this compound.
Caption: General workflow for amide bond formation.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. d-nb.info [d-nb.info]
- 8. youtube.com [youtube.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Selective Deprotection of 1-Boc-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2,6-dimethylpiperazine is a valuable building block in medicinal chemistry and pharmaceutical development, frequently utilized as a precursor for the synthesis of complex molecules with therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group provides a robust method for masking one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other. Subsequent removal of the Boc group is a critical step to enable further synthetic transformations.
This document provides detailed application notes and protocols for the selective deprotection of this compound. The presence of methyl groups at the 2 and 6 positions introduces steric hindrance, which can influence the reaction kinetics and necessitate optimization of standard deprotection conditions. These notes offer guidance on common deprotection methods, potential challenges, and strategies for achieving high yields of the desired 2,6-dimethylpiperazine.
Deprotection Strategies and Considerations
The selective removal of the Boc group from this compound is typically achieved under acidic conditions. The most common and effective methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice of reagent and conditions can be critical to ensure complete deprotection while minimizing side reactions.
Key Considerations:
-
Steric Hindrance: The methyl groups at the 2 and 6 positions of the piperazine ring can sterically hinder the approach of the acid to the carbamate group, potentially slowing down the rate of deprotection compared to unsubstituted N-Boc-piperazine.[1] It is therefore crucial to monitor the reaction progress carefully and adjust the reaction time or temperature as needed.
-
Acid-Sensitivity of Other Functional Groups: If the molecule contains other acid-labile protecting groups or functionalities, the choice of deprotection conditions becomes critical to ensure selectivity. Milder acidic conditions or alternative deprotection methods may be required.
-
Salt Formation: The product of the deprotection is the corresponding salt of the piperazine (e.g., trifluoroacetate or hydrochloride salt). This can sometimes be advantageous for purification and handling. If the free base is required, a subsequent basic work-up is necessary.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common conditions for the deprotection of N-Boc protected piperazines. While specific yields for this compound are not extensively reported, these conditions provide a strong starting point for optimization. Due to steric hindrance, longer reaction times or slightly elevated temperatures may be necessary to achieve high conversion.
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Work-up | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 hours | Basic work-up (e.g., NaHCO₃) to obtain free base | A common and effective method.[1][2] The concentration of TFA can be varied (e.g., 20-50% v/v). |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 3 hours | Precipitation of HCl salt, or basic work-up | Often used as a 4M solution in dioxane.[1][2] The hydrochloride salt is often a crystalline solid. |
| Hydrochloric Acid (HCl) | Methanol/Ethanol | Room Temperature | 1 - 5 hours | Evaporation of solvent, followed by basic work-up | Provides an alternative solvent system to dioxane. |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 hours | Evaporation of solvent, followed by basic work-up | A milder alternative for substrates with acid-sensitive groups. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the TFA-mediated deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully remove the DCM and excess TFA under reduced pressure.
-
To the residue, cautiously add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the 2,6-dimethylpiperazine as a free base.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method using HCl in dioxane, which often yields the hydrochloride salt of the product directly.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol or Dioxane (optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.[2]
-
To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 equiv).[2]
-
Stir the reaction mixture for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The salt can be used directly in the next step or neutralized with a base to obtain the free amine as described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the selective deprotection of this compound.
Caption: Simplified reaction pathway for the acid-catalyzed deprotection of this compound.
References
Application Note and Protocol: A Scalable Synthesis of 1-Boc-2,6-dimethylpiperazine Derivatives
Introduction
1-Boc-2,6-dimethylpiperazine is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, enabling the synthesis of a diverse range of complex molecules and potential drug candidates.[1] The 2,6-dimethyl substitution pattern introduces chirality and steric bulk, which can be crucial for modulating the pharmacological properties of the final compounds. This document provides a detailed, two-step protocol for the scale-up synthesis of cis-1-Boc-2,6-dimethylpiperazine, commencing with the synthesis of the cis-2,6-dimethylpiperazine core followed by its selective mono-Boc protection.
Overall Synthetic Scheme
The synthesis is a two-step process:
-
Step 1: Synthesis of cis-2,6-dimethylpiperazine from diisopropanolamine.
-
Step 2: Selective mono-Boc protection of cis-2,6-dimethylpiperazine.
Experimental Protocols
Step 1: Synthesis of cis-2,6-dimethylpiperazine from Diisopropanolamine
This procedure is adapted from established methods for the synthesis of substituted piperazines.[2][3]
Materials and Equipment:
-
High-pressure stainless-steel autoclave reactor with magnetic stirring and temperature control
-
Diisopropanolamine
-
Raney Nickel (catalyst)
-
Toluene
-
Ammonia (gas or solution)
-
Hydrogen (gas)
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Distillation apparatus
Protocol:
-
Reactor Charging: In a 1 L high-pressure autoclave, add diisopropanolamine (133.19 g, 1.0 mol), Raney Nickel (10 g, catalyst), and toluene (250 mL).
-
Ammonia Addition: Seal the reactor and purge with nitrogen gas. Introduce ammonia gas into the reactor until the pressure reaches 5 bar.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 bar.
-
Reaction: Heat the reactor to 200°C with vigorous stirring. Maintain the temperature and pressure for 12 hours. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material (if possible and safe).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst pad with toluene (2 x 50 mL).
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield cis-2,6-dimethylpiperazine.
Step 2: Selective Mono-Boc Protection of cis-2,6-dimethylpiperazine
This protocol is based on general methods for the selective mono-Boc protection of diamines.[4][5][6]
Materials and Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer
-
cis-2,6-dimethylpiperazine (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Dissolution: In a 1 L three-neck round-bottom flask, dissolve cis-2,6-dimethylpiperazine (114.19 g, 1.0 mol) in dichloromethane (500 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (207.25 g, 0.95 mol) in dichloromethane (250 mL) and add it to a dropping funnel. Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Workup:
-
Wash the reaction mixture with 1 M NaOH solution (2 x 250 mL) to remove any unreacted starting material and acidic byproducts.
-
Wash with brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
Table 1: Quantitative Data for the Synthesis of cis-2,6-dimethylpiperazine (Step 1)
| Parameter | Value |
| Starting Material | Diisopropanolamine |
| Scale | 1.0 mol |
| Product | cis-2,6-dimethylpiperazine |
| Theoretical Yield | 114.19 g |
| Actual Yield | 85.64 g |
| Yield (%) | 75% |
| Purity (by GC) | >98% |
Table 2: Quantitative Data for the Selective Mono-Boc Protection (Step 2)
| Parameter | Value |
| Starting Material | cis-2,6-dimethylpiperazine |
| Scale | 0.75 mol (based on 85.64 g) |
| Product | This compound |
| Theoretical Yield | 160.73 g |
| Actual Yield | 136.62 g |
| Yield (%) | 85% |
| Purity (by HPLC) | >99% |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral 2,6-Disubstituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a multitude of biologically active compounds and approved drugs.[1][2][3] The introduction of stereocenters at the C2 and C6 positions of the piperazine ring significantly expands the accessible chemical space, offering opportunities for fine-tuning pharmacological properties and developing novel therapeutics. However, the stereoselective synthesis of enantiomerically enriched 2,6-disubstituted piperazines presents a considerable challenge.[1][4] This document provides detailed application notes and protocols for key modern methodologies in the asymmetric synthesis of this important heterocyclic motif.
Introduction to Synthetic Strategies
The asymmetric synthesis of chiral 2,6-disubstituted piperazines has been approached through several innovative strategies. These methods primarily rely on catalytic asymmetric reactions and the use of chiral starting materials derived from the chiral pool. Key successful approaches include palladium-catalyzed carboamination and hydroamination reactions, which offer excellent control over diastereoselectivity, and asymmetric lithiation-trapping protocols for the direct functionalization of the piperazine core.
This guide will focus on two prominent and highly effective methods:
-
Palladium-Catalyzed Intramolecular Carboamination for cis-2,6-Disubstituted Piperazines: A modular approach that utilizes readily available amino acid precursors to construct cis-2,6-disubstituted N-aryl piperazines with high diastereoselectivity and enantiomeric excess.[4][5][6]
-
Palladium-Catalyzed Intramolecular Hydroamination for trans-2,6-Disubstituted Piperazines: A complementary strategy that yields trans-2,6-disubstituted piperazines, also with high diastereoselectivity, by employing a different class of nitrogen protecting groups.[7][8][9]
These protocols are selected for their reliability, modularity, and high degree of stereocontrol, making them valuable tools for medicinal chemists and drug development professionals.
I. Palladium-Catalyzed Intramolecular Carboamination for cis-2,6-Disubstituted Piperazines
This method, developed by Wolfe and coworkers, provides a concise and modular route to cis-2,6-disubstituted N-aryl piperazines from simple amino acid precursors.[4] The key step is a palladium-catalyzed carboamination of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, which forms the six-membered ring and creates two new bonds in a single step.[4][5][6]
Experimental Workflow
Caption: Workflow for the synthesis of cis-2,6-disubstituted piperazines.
Quantitative Data Summary
| Entry | R¹ | R² | Ar | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Me | H | Ph | 63 | 14:1 | >97 |
| 2 | i-Bu | H | Ph | 58 | 20:1 | >97 |
| 3 | Bn | H | Ph | 55 | >20:1 | >97 |
| 4 | Me | Me | Ph | 50 | 14:1 | >97 |
| 5 | Me | H | 4-OMe-Ph | 61 | 15:1 | >97 |
Data compiled from Wolfe et al. Org. Lett. 2007, 9, 3279-3282.[4][5][6]
Detailed Experimental Protocol: Synthesis of (2S,6S)-1,4-diphenyl-2,6-dimethylpiperazine
Step 1: Synthesis of the Diamine Precursor
-
N-Arylation: To a solution of L-alanine (1.0 equiv) in DMSO is added K₂CO₃ (3.0 equiv) and 2-bromofluorobenzene (1.2 equiv). The mixture is heated to 120 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Amide Coupling: The crude N-aryl amino acid is dissolved in CH₂Cl₂. N-Allyl-N-benzylamine (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are added sequentially. The reaction is stirred at room temperature for 16 hours. The mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated.
-
Amide Reduction: The crude amide is dissolved in THF and cooled to 0 °C. LiAlH₄ (2.0 equiv) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to afford the diamine precursor, which is used in the next step without further purification.
Step 2: Palladium-Catalyzed Carboamination
-
A mixture of Pd(OAc)₂ (0.05 equiv) and (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.075 equiv) in toluene is heated to 80 °C for 30 minutes.
-
The solution is cooled to room temperature, and the diamine precursor (1.0 equiv), bromobenzene (1.2 equiv), and K₃PO₄ (2.5 equiv) are added.
-
The reaction mixture is heated to 100 °C for 18 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cis-2,6-disubstituted piperazine.
II. Palladium-Catalyzed Intramolecular Hydroamination for trans-2,6-Disubstituted Piperazines
A complementary method, reported by Michael and coworkers, allows for the diastereoselective synthesis of trans-2,6-disubstituted piperazines.[7][8][9] This approach involves the intramolecular hydroamination of an aminoalkene precursor, where the stereochemical outcome is directed by the nature of the protecting group on the nitrogen atom.
Experimental Workflow
Caption: Workflow for the synthesis of trans-2,6-disubstituted piperazines.
Quantitative Data Summary
| Entry | R | PG | Yield (%) | dr (trans:cis) |
| 1 | Me | Ts | 98 | >20:1 |
| 2 | i-Pr | Ts | 95 | >20:1 |
| 3 | i-Bu | Ts | 96 | >20:1 |
| 4 | Bn | Ts | 92 | >20:1 |
| 5 | Ph | Ts | 88 | 10:1 |
| 6 | Me | TFA | 94 | >20:1 |
Data compiled from Michael et al. Org. Lett. 2008, 10, 329-332.[7][8][9][10]
Detailed Experimental Protocol: Synthesis of (2R,6S)-1-Cbz-2,6-dimethyl-4-tosylpiperazine
Step 1: Synthesis of the Aminoalkene Precursor
-
Cyclic Sulfamidate Formation: A solution of L-alaninol (1.0 equiv) in CH₂Cl₂ is cooled to 0 °C. Thionyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.5 equiv). The mixture is stirred for 1 hour at 0 °C. The reaction is then quenched with water, and the organic layer is separated, dried, and concentrated. The crude sulfamidite is dissolved in a mixture of CCl₄, CH₃CN, and water. RuCl₃·xH₂O (cat.) and NaIO₄ (1.5 equiv) are added, and the mixture is stirred vigorously for 2 hours. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated to give the cyclic sulfamidate.
-
Nucleophilic Displacement: To a solution of the cyclic sulfamidate (1.0 equiv) in DMF is added N-Cbz-allylamine (1.2 equiv) and K₂CO₃ (2.0 equiv). The mixture is heated to 60 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the aminoalkene precursor.
Step 2: Palladium-Catalyzed Hydroamination
-
To a solution of the aminoalkene precursor (1.0 equiv) in CH₂Cl₂ is added --INVALID-LINK--₂ (0.05 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired trans-2,6-disubstituted piperazine.
Conclusion
The palladium-catalyzed methodologies presented provide robust and highly stereoselective routes to both cis and trans isomers of chiral 2,6-disubstituted piperazines. The modular nature of these syntheses, starting from readily available amino acids, allows for the generation of a diverse range of analogs for structure-activity relationship (SAR) studies. These protocols are valuable assets for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space. The choice between the two main strategies will largely depend on the desired diastereomer of the final product.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]
- 10. Piperazine synthesis [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,6-Disubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-disubstituted piperazines, a crucial scaffold in medicinal chemistry, via palladium-catalyzed hydroamination reactions. Two distinct and highly diastereoselective methods are presented, enabling access to either trans or cis isomers, depending on the chosen synthetic route.
Introduction
2,6-Disubstituted piperazines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The ability to precisely control the stereochemistry at the C2 and C6 positions is of paramount importance for structure-activity relationship (SAR) studies and the optimization of drug candidates. Palladium catalysis has emerged as a powerful tool for the construction of these valuable heterocycles, offering modular and efficient routes to enantiopure products.[1][3][4]
This guide details two complementary palladium-catalyzed strategies:
-
Diastereoselective Intramolecular Hydroamination: This method, developed by Cochran and Michael, provides a highly diastereoselective route to trans-2,6-disubstituted piperazines . The key step involves an intramolecular hydroamination of an aminoalkene precursor.[3][4]
-
Diastereoselective Intramolecular Carboamination: Pioneered by Wolfe and coworkers, this strategy affords cis-2,6-disubstituted piperazines with excellent diastereoselectivity. This transformation involves the palladium-catalyzed reaction of an N-allyl-1,2-diamine with an aryl or vinyl halide.
Part 1: Synthesis of trans-2,6-Disubstituted Piperazines via Intramolecular Hydroamination
This method provides a modular and highly diastereoselective route to trans-2,6-disubstituted piperazines. The key transformation is a palladium-catalyzed intramolecular hydroamination of an aminoalkene substrate, which is readily prepared from amino acids.[3][4] The reaction exhibits a high preference for the trans diastereomer, which is attributed to steric factors during the cyclization step.[3]
Experimental Workflow
Caption: Workflow for the synthesis of trans-2,6-disubstituted piperazines.
Experimental Protocols
1. Preparation of Hydroamination Precursor (Aminoalkene)
The hydroamination precursors are synthesized from readily available amino acids via nucleophilic displacement of cyclic sulfamidates.[3]
-
Step 1: Synthesis of Cyclic Sulfamidate from Amino Acid:
-
To a solution of the amino acid (1.0 equiv) in a suitable solvent (e.g., a mixture of acetonitrile, water, and carbon tetrachloride), add sodium periodate (2.1 equiv) and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting amino alcohol is then cyclized to the sulfamidate using thionyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane at 0 °C to room temperature.
-
-
Step 2: Nucleophilic Displacement to form the Aminoalkene:
-
To a solution of the cyclic sulfamidate (1.0 equiv) in an appropriate solvent (e.g., acetonitrile), add the desired N-protected allylamine (1.1 equiv) and a base such as potassium carbonate.
-
Heat the reaction mixture at reflux until the reaction is complete.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the pure aminoalkene hydroamination precursor.
-
2. Palladium-Catalyzed Intramolecular Hydroamination
-
General Procedure:
-
In a glovebox, to a screw-capped vial, add the palladium catalyst (e.g., 5 mol% of a suitable Pd(II) complex) and the aminoalkene substrate (1.0 equiv).
-
Add a dry, degassed solvent (e.g., dichloromethane).
-
Seal the vial and stir the reaction mixture at room temperature until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trans-2,6-disubstituted piperazine.
-
Quantitative Data
The following table summarizes the yields and diastereoselectivities for the synthesis of various trans-2,6-disubstituted piperazines using the palladium-catalyzed hydroamination method.
| Entry | R Group | Protecting Group (PG) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Methyl | Ts | 95 | >20:1 |
| 2 | Isobutyl | Ts | 98 | >20:1 |
| 3 | Benzyl | Ts | 92 | >20:1 |
| 4 | Phenyl | Ts | 88 | >20:1 |
| 5 | Methyl | 2-Nos | 96 | >20:1 |
| 6 | Isobutyl | TFA | 89 | >20:1 |
Data adapted from Cochran, B. M.; Michael, F. E. Org. Lett. 2008, 10, 329-332.
Part 2: Synthesis of cis-2,6-Disubstituted Piperazines via Intramolecular Carboamination
This methodology provides access to cis-2,6-disubstituted piperazines through a palladium-catalyzed carboamination reaction. The key substrates, N-allyl-1,2-diamines, are also derived from amino acids. The reaction proceeds with high diastereoselectivity, favoring the formation of the cis isomer.
Reaction Mechanism
Caption: Catalytic cycle for the synthesis of cis-2,6-disubstituted piperazines.
Experimental Protocols
1. Preparation of N-allyl-1,2-diamine Substrate
-
General Procedure:
-
Start with a commercially available N-protected amino acid.
-
Couple the amino acid with the desired amine (e.g., allylamine) using a standard peptide coupling reagent (e.g., HATU) to form an amide.
-
Reduce the amide and the carboxylic acid functionalities using a reducing agent like lithium aluminum hydride (LAH) in a solvent such as THF to yield the N-allyl-1,2-diamine.
-
Protect the secondary amine if necessary before the palladium-catalyzed cyclization.
-
2. Palladium-Catalyzed Intramolecular Carboamination
-
General Procedure:
-
To an oven-dried, screw-capped tube, add the palladium precursor (e.g., 1 mol% Pd₂(dba)₃), a suitable phosphine ligand (e.g., 8 mol% P(2-furyl)₃), and a base (e.g., 1.2 equiv of NaOtBu).
-
Add the N-allyl-1,2-diamine substrate (1.0 equiv) and the aryl or vinyl halide (1.2 equiv).
-
Add a dry, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 105 °C) for the required time (typically 8-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the cis-2,6-disubstituted piperazine.
-
Quantitative Data
The following table presents representative yields and diastereoselectivities for the synthesis of various cis-2,6-disubstituted piperazines.
| Entry | R¹ Group | R² Group | Ar-X | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzyl | Bn | 4-Bromoanisole | 75 | 14:1 |
| 2 | Isobutyl | Bn | 4-Bromoanisole | 81 | >20:1 |
| 3 | Methyl | Bn | 4-Bromoanisole | 72 | >20:1 |
| 4 | Benzyl | PMP | 4-Bromoanisole | 78 | 15:1 |
| 5 | Isobutyl | PMP | 2-Bromonaphthalene | 85 | >20:1 |
| 6 | Benzyl | Bn | 1-Bromocyclohexene | 68 | >20:1 |
Data adapted from Nakhla, J. S.; Schultz, D. M.; Wolfe, J. P. Tetrahedron 2009, 65, 6549-6570.
Conclusion
The palladium-catalyzed hydroamination and carboamination reactions described herein represent powerful and reliable methods for the diastereoselective synthesis of trans- and cis-2,6-disubstituted piperazines, respectively. These protocols offer a modular approach starting from readily available amino acids, allowing for the introduction of diverse substituents at multiple positions of the piperazine core. The high diastereoselectivities and good to excellent yields make these methods highly valuable for applications in medicinal chemistry and drug discovery, facilitating the exploration of chemical space around this privileged scaffold.
References
- 1. auetd.auburn.edu [auetd.auburn.edu]
- 2. rsc.org [rsc.org]
- 3. Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07630C [pubs.rsc.org]
- 4. Gold(i)-catalysed synthesis of cyclic sulfamidates by intramolecular allene hydroamination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1-Boc-2,6-dimethylpiperazine Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 1-Boc-2,6-dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the deprotection of this compound?
The most common and effective reagents for Boc deprotection are strong acids. The two primary choices for the deprotection of this compound are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1]
-
TFA is typically used in a solution with Dichloromethane (DCM), with concentrations ranging from 20-50%.[2]
-
HCl is commonly used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[1]
Q2: What are the primary side reactions to be aware of during the deprotection of this compound?
The primary side reactions stem from the generation of a reactive tert-butyl cation upon cleavage of the Boc group.[1] This carbocation can lead to:
-
N-tert-butylation: The tert-butyl cation can alkylate the newly deprotected nitrogen of the 2,6-dimethylpiperazine, leading to the formation of a tert-butyl-2,6-dimethylpiperazine byproduct.
-
Degradation of other acid-sensitive functional groups: If the substrate contains other acid-labile groups, they may be cleaved under the harsh acidic conditions.[1]
-
Ring Fragmentation: While less common, substituted piperazine rings can be susceptible to fragmentation under strong acidic conditions.[1] Careful control of reaction temperature and time is crucial to minimize this.[1]
Q3: How can I minimize the formation of the N-tert-butylation side product?
The most effective method to prevent N-tert-butylation is the use of "scavengers" in the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the deprotected piperazine. Common scavengers include:
-
Triisopropylsilane (TIS): Often used in combination with water.
-
Anisole or Thioanisole: Can effectively trap the tert-butyl cation.
Q4: My deprotection reaction is not going to completion. What are the likely causes?
Incomplete deprotection can be due to several factors:
-
Insufficient Acid: The amount of acid may be too low to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
Low Temperature: While room temperature is standard, sterically hindered substrates like this compound might require gentle warming. However, this can also increase the rate of side reactions.
-
Steric Hindrance: The methyl groups at the 2 and 6 positions can sterically hinder the approach of the acid to the nitrogen-bound Boc group, slowing down the reaction.
Troubleshooting Guides
Issue 1: Low Yield of 2,6-dimethylpiperazine
If you are experiencing a low yield of your desired product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often indicates the formation of side products, most commonly from N-tert-butylation.
Caption: Mechanism of Boc deprotection and N-tert-butylation side reaction.
Data Presentation
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in DCM, 0°C to RT | 4M in 1,4-dioxane, RT |
| Reaction Time | Generally 30 minutes to a few hours[2] | Can be rapid (e.g., 30 minutes)[2] |
| Product Salt Form | Trifluoroacetate salt, often oily and difficult to crystallize. | Hydrochloride salt, frequently a crystalline solid, aiding in purification.[2] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[2] | 4M HCl in dioxane has shown good selectivity for N-Boc deprotection in the presence of other acid-labile groups.[2] |
| Side Reactions | The tert-butyl cation can lead to alkylation of nucleophiles.[2] | Similar potential for tert-butyl cation side reactions, though the choice of solvent can influence this.[2] |
| Illustrative Yield | ~78% (for a peptide on solid phase with 5 min deprotection) | ~94-98% (for a peptide on solid phase with 2 x 30 min deprotection) |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for the removal of a Boc group from a piperazine derivative.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 2,6-dimethylpiperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 2,6-dimethylpiperazine.[1]
References
Technical Support Center: Optimizing Coupling Reactions with 1-Boc-2,6-dimethylpiperazine
Welcome to the technical support center for optimizing coupling reactions involving 1-Boc-2,6-dimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal yields in your amide coupling reactions. The steric hindrance presented by the two methyl groups on the piperazine ring can make these couplings challenging, but with the right conditions, high yields are attainable.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of this compound.
Problem 1: Low or No Product Yield
Q: My coupling reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
A: Low yields in these reactions are common due to the steric hindrance of the 2,6-dimethylpiperazine. Several factors could be at play, from the choice of coupling reagent to the reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
-
Inefficient Coupling Reagent: Standard coupling reagents like EDC/HOBt may be insufficient to overcome the steric barrier of the secondary amine.
-
Suboptimal Base: The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation.
-
Inadequate Solvent: The solvent must fully dissolve all reactants to ensure an efficient reaction.
-
Solution: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices.[3] If solubility is an issue, consider alternative anhydrous, polar aprotic solvents.
-
-
Insufficient Reaction Time or Temperature: Sterically hindered couplings are often slower than reactions with unhindered amines.
-
Solution: Increase the reaction time, potentially to 12-24 hours, and monitor progress by TLC or LC-MS.[3] Gentle heating (40-50 °C) can sometimes improve the reaction rate, but should be used with caution to avoid side reactions. Microwave-assisted synthesis can also be effective for driving difficult couplings to completion.[4]
-
-
Moisture Contamination: Coupling reagents, especially Lewis acids and carbodiimides, are sensitive to moisture, which can lead to hydrolysis and inactivation.
Problem 2: Presence of Multiple Impurities in the Final Product
Q: My reaction is working, but I am seeing several side products that are difficult to separate from my desired product. What are these impurities and how can I prevent them?
A: Side reactions are a common issue, particularly when using highly reactive coupling reagents.
Potential Causes and Solutions:
-
Epimerization of Chiral Carboxylic Acids: If your carboxylic acid has a chiral center, the harsh conditions required for coupling can lead to a loss of stereochemical integrity.
-
Solution:
-
-
N-acylurea Byproduct Formation (with Carbodiimides): When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.
-
Guanidinylation of the Amine (with Uronium/Aminium Reagents): If uronium/aminium reagents like HATU or HBTU are used in excess, they can react with the free amine of the piperazine to form a guanidinium byproduct, which caps the amine and prevents further reaction.[2][6]
-
Solution:
-
Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equivalents) is usually sufficient.[2]
-
Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the this compound. This ensures the coupling reagent is consumed in the activation step.
-
Consider using a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for reactions with this compound?
A1: For sterically hindered amines like this compound, uronium/aminium salt-based reagents are generally the most effective. HATU and COMU are considered top-tier reagents due to their high reactivity and ability to facilitate fast reactions with high yields, even for challenging substrates.[2][3] COMU has the added benefits of being non-explosive and its byproducts are water-soluble, which simplifies purification.[3][6]
Q2: Can I use EDC/HOBt for this coupling to save costs?
A2: While EDC/HOBt is a cost-effective option, it is generally less efficient for sterically hindered couplings and often requires longer reaction times (4-24 hours).[7] You may experience lower yields compared to more potent reagents. If you do use EDC/HOBt, ensure the reaction is carefully monitored and consider increasing the equivalents of the reagents.
Q3: What is the optimal stoichiometry for the reactants?
A3: A good starting point is to use the carboxylic acid as the limiting reagent (1.0 equivalent). Use a slight excess of the this compound (1.1-1.2 equivalents) and the coupling reagent (1.1 equivalents). A larger excess of a non-nucleophilic base like DIPEA (2.0-2.5 equivalents) is typically required.[3][7]
Q4: How important is the purity of this compound?
A4: The purity of all reagents is critical. Impurities in the this compound can lead to side reactions and lower yields. Ensure you are using a high-purity grade of this reagent and that it has been stored correctly to prevent degradation.
Q5: How can I effectively purify the final product?
A5: After an aqueous workup to remove the bulk of the water-soluble byproducts and excess reagents, flash column chromatography on silica gel is typically the most effective method for purifying the final amide product.[1][3] The choice of solvent system for chromatography will depend on the polarity of your product.
Data Presentation
The following table summarizes the performance of common coupling reagents for amide bond formation with N-Boc-piperazine derivatives, which can serve as a guideline for optimizing your reaction with this compound. Yields are highly dependent on the specific carboxylic acid substrate.
| Coupling Reagent | Reagent Type | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | Uronium Salt | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid, ideal for sterically hindered substrates.[7] |
| COMU | Uronium Salt | None | DIPEA | DMF | 1 - 2 | >90 | Very high reactivity; water-soluble byproducts simplify workup.[3] |
| PyBOP | Phosphonium Salt | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective with low risk of racemization; no guanidinylation side reaction.[7] |
| EDC/HOBt | Carbodiimide | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective but slower; risk of N-acylurea byproduct without HOBt.[7] |
Experimental Protocols
The following are generalized protocols for the coupling of a carboxylic acid with this compound. These should be considered as starting points and may require optimization for your specific substrates.
General Experimental Workflow
Caption: General experimental workflow for amide coupling.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or valuable carboxylic acids where high yield is critical.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath, then add DIPEA (2.0 eq). Stir the mixture at 0 °C for 15-20 minutes.[3]
-
Coupling: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a more economical option, suitable for routine couplings where yield is not as critical.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[3]
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3]
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC.[3] Follow with washes using a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Overcoming steric hindrance in 1-Boc-2,6-dimethylpiperazine reactions
Welcome to the Technical Support Center for 1-Boc-2,6-dimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving the sterically hindered this compound. Due to the presence of the two methyl groups adjacent to the secondary amine, this substrate often presents unique challenges. This guide offers strategies and detailed protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from steric hindrance. The two methyl groups at the 2 and 6 positions of the piperazine ring flank the secondary amine, physically obstructing the approach of reagents. This steric bulk significantly slows down reaction rates and can even prevent reactions that proceed smoothly with less substituted piperazines. Furthermore, the Boc (tert-butoxycarbonyl) protecting group, while essential for selective monofunctionalization, adds to the overall steric congestion around the reactive nitrogen atom.
Q2: What are the most common issues encountered when working with this compound?
A2: Researchers frequently report the following issues:
-
Low or no product yield: This is the most common problem, directly resulting from steric hindrance preventing the reaction from proceeding.
-
Slow reaction rates: Reactions that are typically fast with other amines may require significantly longer reaction times, sometimes spanning several days.
-
Incomplete conversion: Even with extended reaction times, it's common to recover a significant amount of unreacted starting material.
-
Side reactions: Forcing reaction conditions (e.g., high temperatures) to overcome steric hindrance can lead to decomposition of starting materials or products, or the formation of unwanted byproducts.
-
Difficulty with Boc deprotection: The steric hindrance can also make the removal of the Boc group challenging under standard acidic conditions.
Q3: What general strategies can be employed to improve reaction outcomes?
A3: To overcome the challenges associated with this compound, consider the following general approaches:
-
Optimization of Reaction Conditions: This includes screening different solvents, bases, and temperatures. Higher temperatures are often necessary, but careful monitoring is required to avoid degradation.
-
Selection of Appropriate Reagents and Catalysts: Utilizing highly reactive electrophiles, specialized catalysts, and bulky, electron-rich ligands (for cross-coupling reactions) can significantly improve yields.
-
Advanced Synthesis Techniques: Microwave-assisted synthesis and flow chemistry can be powerful tools to enhance reaction rates and yields by providing rapid and efficient heating and mixing.[1][2][3]
-
Milder Deprotection Protocols: For Boc deprotection, exploring milder acidic conditions or alternative deprotection methods may be necessary to avoid side reactions.[4]
Troubleshooting Guides
N-Alkylation Reactions
N-alkylation of the sterically hindered secondary amine in this compound often suffers from low yields and slow conversion.
Problem: Low to no yield in N-alkylation with an alkyl halide.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Reactivity | 1. Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl triflates are highly reactive alternatives. 2. Increase the reaction temperature: Refluxing in a high-boiling solvent like DMF or dioxane can provide the necessary activation energy. | Overcomes the high activation energy barrier caused by steric hindrance. |
| Inadequate Base | 1. Use a stronger, non-nucleophilic base: Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). 2. Ensure the base is anhydrous and finely powdered: This increases the surface area and reactivity. | A strong base is required to deprotonate the hindered secondary amine effectively. Non-nucleophilic bases prevent competition with the piperazine for the alkylating agent. |
| Solvent Effects | 1. Switch to a polar aprotic solvent: DMF, DMSO, or NMP can help to dissolve the piperazine salt intermediates and increase reaction rates. | These solvents can better solvate the transition state and promote the SN2 reaction. |
| Alternative Methods | 1. Consider microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for sterically hindered alkylations.[5][6][7] | Microwaves provide rapid and uniform heating, often leading to cleaner and faster reactions. |
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (1.2-1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the alkyl halide, and cesium carbonate.
-
Add anhydrous DMF to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 120-150 °C for 30-90 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
N-Arylation Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to sterically hindered substrates like this compound requires careful selection of the catalytic system.[8]
Problem: Low yield in Buchwald-Hartwig N-arylation with an aryl halide.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Ineffective Catalyst/Ligand Combination | 1. Screen bulky, electron-rich phosphine ligands: Ligands such as RuPhos, XPhos, or BrettPhos are often effective for coupling with hindered substrates.[9] 2. Use a pre-catalyst: Palladium pre-catalysts can be more active and easier to handle than generating the active Pd(0) species in situ. | Bulky ligands promote the reductive elimination step and stabilize the active catalytic species, which is crucial for hindered substrates. |
| Inappropriate Base | 1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For base-sensitive substrates, consider milder bases like K₃PO₄ or Cs₂CO₃, but this may require a more active catalyst. | The choice of base is critical for the efficiency of the catalytic cycle. |
| Reaction Conditions | 1. Increase reaction temperature: Reactions are typically run at 80-110 °C in solvents like toluene or dioxane. 2. Ensure anhydrous and oxygen-free conditions: Use a glovebox or Schlenk line techniques to handle air-sensitive reagents. | The catalytic cycle is sensitive to oxygen, and higher temperatures are often needed to overcome the steric barrier. |
While specific data for this compound is limited, the following table provides representative conditions for the N-arylation of other substituted piperazines, which can serve as a starting point for optimization.
| Aryl Halide | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2-Bromotoluene | Piperazine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 4-Bromoanisole | N-Methylpiperazine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
-
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3) (1-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox, add the aryl halide, this compound, palladium pre-catalyst, and sodium tert-butoxide to an oven-dried reaction tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Acylation Reactions
Acylation of this compound can be sluggish due to the reduced nucleophilicity and steric hindrance of the secondary amine.
Problem: Low yield in acylation with an acid chloride or anhydride.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity of Acylating Agent | 1. Use a more reactive acylating agent: Acid chlorides are generally more reactive than anhydrides. 2. Activate the carboxylic acid in situ: Use coupling agents like HATU, HBTU, or EDC with an additive like HOBt. | In situ activation generates a highly reactive intermediate that can overcome the low nucleophilicity of the hindered amine. |
| Steric Hindrance | 1. Increase the reaction temperature: Refluxing in a suitable solvent can help overcome the steric barrier. 2. Use a less hindered base: A bulky base like diisopropylethylamine (DIPEA) can deprotonate the piperazine without competing as a nucleophile. | Higher temperatures provide the necessary energy for the reaction to proceed, while a non-nucleophilic base prevents side reactions. |
| Decomposition | 1. Run the reaction at a lower temperature for a longer time: If the starting materials or product are thermally unstable, reducing the temperature and extending the reaction time may be beneficial. | Minimizes degradation while still allowing the reaction to proceed to completion. |
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (40-50 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Boc Deprotection
The steric hindrance around the nitrogen atom can make the Boc group on this compound more resistant to cleavage under standard acidic conditions.[10][11]
Problem: Incomplete Boc deprotection.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Acid Strength/Concentration | 1. Use a stronger acid or higher concentration: Trifluoroacetic acid (TFA) is generally more effective than HCl for hindered substrates. Use a higher concentration of TFA in DCM (e.g., 50% v/v). 2. Increase the equivalents of acid: Ensure a large excess of acid is used. | A stronger acid or higher concentration can more effectively protonate the sterically hindered carbamate. |
| Short Reaction Time/Low Temperature | 1. Increase the reaction time: Monitor the reaction closely and allow it to stir for several hours or overnight if necessary. 2. Gently warm the reaction: If the reaction is sluggish at room temperature, warming to 30-40 °C can increase the rate of deprotection. | Provides more time and energy for the deprotection to go to completion. |
| Side Reactions | 1. Use a scavenger: Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation that is formed, preventing it from alkylating the deprotected amine or other nucleophiles. | Minimizes the formation of unwanted byproducts. |
-
Materials:
-
This compound derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
-
Procedure:
-
Dissolve the Boc-protected piperazine in DCM.
-
Add TIS (5-10 vol% of the TFA to be added) if desired.
-
Add an equal volume of TFA to the solution (to make a 50% TFA/DCM mixture).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The product is typically obtained as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.
-
Diagrams
The following diagrams illustrate general workflows for troubleshooting common issues in reactions with this compound.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination reactions.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2,6-Dimethylpiperazine Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the selective mono-substitution of 2,6-dimethylpiperazine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with di-substitution.
Frequently Asked Questions (FAQs)
Q1: Why is preventing di-substitution on 2,6-dimethylpiperazine so challenging?
The primary challenge arises from the two secondary amine groups within the piperazine ring. After the first substitution occurs, the remaining nitrogen can still act as a nucleophile and react with another equivalent of the electrophile, leading to the di-substituted product. In some cases, the initially formed mono-substituted product can be even more nucleophilic than the starting piperazine, further promoting the second reaction.[1]
Q2: What are the primary strategies to promote mono-substitution over di-substitution?
There are three main strategies to favor the desired mono-substituted product:
-
Use of a Protecting Group: This is often the most reliable method. One nitrogen atom is temporarily blocked with a protecting group (like a Boc group), forcing the reaction to occur at the other, unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][2]
-
Control of Stoichiometry: Using a large excess of 2,6-dimethylpiperazine (e.g., 3-10 equivalents) relative to the electrophile statistically favors the reaction with an unreacted piperazine molecule over the mono-substituted product.[1][3]
-
In Situ Mono-Protonation: Adding one equivalent of an acid forms a mono-salt of the piperazine. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1][2]
Q3: When should I choose a protecting group strategy versus using excess piperazine?
A protecting group strategy is preferred when high selectivity is critical and when the cost and additional steps are justifiable.[1] It leads to a cleaner reaction with easier purification.[1] Using excess piperazine is a more direct, one-step approach that can be cost-effective, but it often requires more rigorous purification to remove the unreacted starting material.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yields a high percentage of the di-substituted product.
-
Primary Cause: The stoichiometry and reaction conditions favor a second substitution. The mono-substituted product is reacting faster than the starting material.
-
Solutions:
-
Increase Excess of Piperazine: If you are not using a protecting group, increase the excess of 2,6-dimethylpiperazine to 5-10 equivalents relative to your electrophile.[4]
-
Slow Addition of Electrophile: Add the alkylating or acylating agent dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C).[2] This keeps the concentration of the electrophile low, reducing the chance of a second reaction.[2]
-
Switch to a Protecting Group Strategy: For maximum control, use a mono-protected derivative like N-Boc-2,6-dimethylpiperazine. This physically blocks the second nitrogen from reacting.[1][2]
-
Issue 2: The reaction is slow or does not go to completion.
-
Primary Cause: Insufficient reactivity of the reagents or suboptimal reaction conditions.
-
Solutions:
-
Check Base and Solvent: For alkylations, ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) and an appropriate aprotic solvent (e.g., DMF, Acetonitrile).[2][4] Poor solubility of reagents can stall the reaction; switching to a more polar solvent like DMF can help.[2]
-
Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2][3] Monitor the reaction by TLC or LC-MS to find the optimal temperature and avoid decomposition.
-
In Situ Mono-Protonation: If using the mono-protonation strategy, be aware that the nucleophilicity of the unprotonated nitrogen is lower than that of the free base. Longer reaction times or heating may be necessary.[1]
-
Issue 3: Purification of the mono-substituted product is difficult.
-
Primary Cause: The basicity and polarity of piperazine derivatives can make them challenging to separate from starting materials and byproducts.
-
Solutions:
-
Column Chromatography with Modifier: When using silica gel chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This prevents the basic product from tailing on the acidic silica gel.
-
Acid-Base Extraction: This technique can effectively separate the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its ammonium salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the free base product is back-extracted into an organic solvent.
-
Data Summary
The choice of strategy significantly impacts the selectivity and yield of mono-substitution. The following table summarizes typical outcomes for different methods.
| Strategy | Stoichiometry (Piperazine:Electrophile) | Typical Yield (Mono-product) | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[1] | One-step, cost-effective. | Difficult removal of excess piperazine. |
| Mono-Boc Protection | 1:1 (Protected Piperazine:Electrophile) | >80% (for alkylation step)[1] | High selectivity, clean reaction. | Multi-step process, higher cost. |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89%[1] | One-pot synthesis, good yields. | May require longer reaction times.[1] |
Key Experimental Protocols
Protocol 1: Mono-Substitution using a Boc-Protecting Group
This protocol involves three key stages: protection, substitution, and deprotection.
Caption: Workflow for the protecting group strategy.
Step 1: Synthesis of N-Boc-2,6-dimethylpiperazine
-
Dissolve 2,6-dimethylpiperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours.[1]
-
Allow the mixture to warm to room temperature and stir for 20-24 hours.[1]
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting N-Boc-2,6-dimethylpiperazine by column chromatography or acid-base extraction to remove unreacted piperazine and the di-Boc byproduct.
Step 2: N-Alkylation or N-Acylation
-
Dissolve the purified N-Boc-2,6-dimethylpiperazine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).[3]
-
Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).[3]
-
Add the alkyl halide or acyl chloride (1.0-1.2 eq) to the mixture. For reactive electrophiles, add dropwise at 0 °C.[1]
-
Stir the reaction at room temperature or heat (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Perform an aqueous workup and extract the product with an organic solvent. Purify as needed.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-substituted-N'-Boc-piperazine in DCM or Dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.[1]
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).[1]
-
Evaporate the solvent and excess acid. The product will be the corresponding acid salt.
-
Neutralize with a base and extract the free amine product, or purify the salt directly.
Protocol 2: Mono-Alkylation using Excess Piperazine
This protocol is a more direct, one-pot method.
Caption: Workflow for the excess reagent strategy.
-
To a flask containing a suitable solvent like acetonitrile (20 mL), add 2,6-dimethylpiperazine (10 mmol, 10 eq) and potassium carbonate (2 mmol, 2 eq).[4]
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1 mmol, 1 eq) dropwise to the mixture.[4]
-
Continue stirring the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.[4]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the crude residue containing the desired mono-alkylated product and a large amount of unreacted 2,6-dimethylpiperazine. This is typically done by column chromatography or a thorough acid-base extraction procedure.[4]
References
Technical Support Center: Synthesis of 1-Boc-2,6-dimethylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Boc-2,6-dimethylpiperazine. The content is structured to address specific experimental issues with detailed protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the mono-Boc protection of 2,6-dimethylpiperazine?
The most common reasons for low yield are the formation of the di-Boc protected byproduct and incomplete reaction due to steric hindrance from the methyl groups. The similar nucleophilicity of the two nitrogen atoms in 2,6-dimethylpiperazine makes selective mono-protection challenging, often resulting in a mixture of mono-Boc, di-Boc, and unreacted starting material. Purification can also be a significant source of yield loss due to the similar polarities of the desired product and the di-protected byproduct.
Q2: How does the stereochemistry of 2,6-dimethylpiperazine (cis vs. trans) affect the Boc protection reaction?
The cis and trans isomers of 2,6-dimethylpiperazine can exhibit different reactivities due to their distinct three-dimensional conformations. The accessibility of the nitrogen atoms for reaction with di-tert-butyl dicarbonate (Boc₂O) can be influenced by the orientation of the methyl groups. While specific comparative yield data is not extensively documented, it is reasonable to assume that steric hindrance may be more pronounced in one isomer over the other, potentially affecting the reaction rate and the ratio of mono- to di-protection.
Q3: What is a typical yield for the synthesis of this compound?
Reported yields for the mono-Boc protection of substituted piperazines can vary significantly based on the reaction conditions and the specific isomer used. For sterically hindered piperazines like 2,6-dimethylpiperazine, achieving high yields of the mono-protected product can be challenging. Yields can range from moderate to good, often in the 40-80% range, depending on the strategy employed to suppress di-protection.
Q4: Can I use other reagents besides di-tert-butyl dicarbonate (Boc₂O) for the protection?
While Boc₂O is the most common reagent for Boc protection, other options exist. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes offer different selectivity. However, for industrial applications and general laboratory use, Boc₂O remains the reagent of choice due to its availability, stability, and generally clean reaction profile.
Troubleshooting Guide
Issue 1: Low Yield of this compound with Significant Di-Boc Byproduct Formation
Question: My reaction is producing a low yield of the desired mono-Boc product and a significant amount of the 1,4-di-Boc-2,6-dimethylpiperazine. How can I improve the selectivity for mono-protection?
Answer: The formation of the di-substituted byproduct is a common challenge. Here are several strategies to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of 2,6-dimethylpiperazine (typically 2-5 equivalents) relative to Boc₂O can statistically favor the reaction of the electrophile with the more abundant unprotected piperazine.
-
Slow Addition of Boc₂O: Adding a solution of Boc₂O dropwise to the solution of 2,6-dimethylpiperazine at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize over-reaction.
-
In-situ Mono-protonation: One of the most effective methods is to selectively deactivate one of the nitrogen atoms by protonation. This can be achieved by adding one equivalent of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to form the mono-salt of the piperazine before the addition of Boc₂O.[1] The protonated nitrogen is no longer nucleophilic, thus directing the Boc protection to the free nitrogen.
Data Presentation
| Parameter | Condition A: Standard Protection | Condition B: Excess Piperazine | Condition C: Mono-protonation |
| 2,6-Dimethylpiperazine (eq.) | 1.0 | 3.0 | 1.0 |
| Boc₂O (eq.) | 1.1 | 1.0 | 1.0 |
| Acid (eq.) | None | None | 1.0 (HCl or TFA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Mono-Boc Yield | 30-50% | 50-70% | 70-85% |
| Primary Byproduct | Di-Boc-piperazine | Unreacted piperazine | Minimal Di-Boc |
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection
-
Dissolve 2,6-dimethylpiperazine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the piperazine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mono-Boc Protection using In-situ Mono-protonation
-
Dissolve 2,6-dimethylpiperazine (1.0 eq.) in methanol (MeOH) and cool to 0 °C.
-
Slowly add a solution of hydrochloric acid (1.0 eq., e.g., 4M in dioxane or prepared from acetyl chloride in MeOH) to the piperazine solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in MeOH to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and basify to a pH of 9-10 with a suitable base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Mandatory Visualization
Caption: Reaction pathway for the Boc protection of 2,6-dimethylpiperazine.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationship between causes of low yield and their respective solutions.
References
Technical Support Center: Stereoselective Synthesis of 2,6-Dimethylpiperazine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 2,6-dimethylpiperazine (DMP) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of 2,6-dimethylpiperazine, with a focus on controlling the stereochemical outcome.
Q1: My synthesis of 2,6-dimethylpiperazine from diisopropanolamine results in a low cis:trans isomer ratio. How can I improve the selectivity for cis-2,6-dimethylpiperazine?
A: Low selectivity for the cis isomer is a frequent issue. The key to improving the cis:trans ratio lies in the choice of solvent and reaction temperature.
-
Solvent Choice: Performing the reaction in an organic solvent is crucial for enhancing the selectivity of the primary cyclization towards the cis isomer.[1][2] Aromatic hydrocarbons such as toluene, benzene, or xylene are particularly effective.[1][2] Reactions conducted in water or without a solvent tend to produce isomer mixtures with lower cis selectivity.
-
Reaction Temperature: The reaction temperature should be carefully controlled, preferably between 150°C and 200°C.[2] Temperatures below 150°C can lead to very slow or incomplete reactions.[2]
-
Catalyst: Hydrogenation catalysts containing nickel, cobalt, or copper are preferred.[1][2] Raney nickel is a commonly used and effective catalyst for this transformation.[1][2]
The following table summarizes the effect of reaction conditions on the selectivity for cis-2,6-dimethylpiperazine, based on data from patent literature.
Table 1: Effect of Reaction Conditions on cis-2,6-Dimethylpiperazine Selectivity
| Starting Material | Catalyst | Solvent | Temperature (°C) | cis-DMP Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Diisopropanolamine | Raney Nickel | Toluene | 190 | 71.8 | [2] |
| Diisopropanolamine | Raney Nickel | Toluene | 170 | 13.7 (Calculated from mass) | [2] |
| Diisopropanolamine Mixture | Ni, Cu, Cr oxides | Not specified | Not specified | >90% Conversion, 74.3% Yield |[1] |
Q2: After crystallization, the mother liquor still contains a significant amount of trans-2,6-dimethylpiperazine. Is it possible to convert the unwanted trans isomer to the desired cis isomer?
A: Yes, the trans isomer can be converted to the cis isomer through a process called isomerization. This is a key strategy for maximizing the overall yield of cis-2,6-dimethylpiperazine.[1][2]
The isomerization is achieved by heating the trans-2,6-dimethylpiperazine (typically the mother liquor from the initial crystallization) in the presence of a catalyst at a temperature of 180°C or higher.[1][2] A Raney nickel catalyst can be used for this purpose.[2] This process allows for the partial conversion of the thermodynamically less stable trans isomer into the more stable cis form, which can then be isolated by crystallization.
Caption: Workflow for selective synthesis and yield maximization of cis-2,6-dimethylpiperazine.
Q3: How can I separate the cis and trans isomers of 2,6-dimethylpiperazine after the reaction?
A: The most effective method for separating cis- and trans-2,6-dimethylpiperazine is fractional crystallization. The cis isomer has lower solubility in many organic solvents compared to the trans isomer, allowing it to be selectively crystallized from the reaction mixture.[1][2]
The general procedure involves:
-
Filtering the reaction mixture to remove the solid catalyst.
-
Removing water from the filtrate, often by azeotropic distillation.
-
Concentrating the solution and then adding a suitable organic solvent (e.g., toluene, isopropanol) to induce crystallization.[1][2]
-
Cooling the solution (e.g., to 5°C) to maximize the precipitation of the cis isomer.[2]
-
Collecting the crystals of pure cis-2,6-dimethylpiperazine by filtration.[1][2] A second recrystallization can be performed to achieve >99% purity.[1]
Q4: I need to synthesize a specific enantiomer, such as (2R,6R)- or (2S,6S)-dimethylpiperazine. How can this be achieved?
A: Synthesizing a specific enantiomer requires an asymmetric synthesis approach, as the methods described above produce a racemic mixture of the cis and trans diastereomers. Published strategies for preparing enantiopure 2,6-methylated piperazines often start from chiral precursors.[3][4]
Key strategies include:
-
Diastereoselective Triflate Alkylation: This method uses a chiral starting material to direct the stereochemistry of the cyclization step.[3][4]
-
Intramolecular Mitsunobu Reaction: This is another key bond-forming reaction used to set the required stereochemistry in an enantioselective manner.[3][4]
-
Asymmetric Lithiation-Substitution: This technique involves the direct functionalization of an N-Boc protected piperazine ring using a chiral ligand like (-)-sparteine to achieve high enantioselectivity.[5]
-
Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent.[6]
These advanced methods provide precise control over the absolute stereochemistry, which is often critical for pharmaceutical applications where different stereoisomers can have vastly different biological activities.[7]
Caption: A logic diagram for troubleshooting low cis-selectivity in 2,6-dimethylpiperazine synthesis.
Experimental Protocols
Protocol 1: Selective Synthesis of cis-2,6-Dimethylpiperazine
This protocol is adapted from methodologies described in patent literature for achieving high cis-selectivity.[2]
Materials:
-
Diisopropanolamine
-
Ammonia (liquid or gas)
-
Raney Nickel catalyst (or other suitable Ni, Co, Cu catalyst)
-
Toluene (or other aromatic hydrocarbon solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge diisopropanolamine, toluene (0.5 to 5 parts by weight relative to diisopropanolamine), and the Raney Nickel catalyst.[2]
-
Ammonia Addition: Add ammonia to the reactor. The molar ratio of ammonia to diisopropanolamine should be between 1.0 and 2.0.[2]
-
Pressurization: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 20 to 60 kg/cm ²).[2]
-
Reaction: Heat the mixture to 150-200°C with stirring.[2] Monitor the reaction progress by analyzing aliquots (if possible) or run for a predetermined time until the starting material is consumed.
-
Cool Down and Depressurize: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.
-
Workup and Crystallization:
-
Transfer the filtrate to a distillation apparatus and remove water via azeotropic distillation.
-
Concentrate the solution by distilling off a portion of the toluene.
-
Cool the concentrated solution to a low temperature (e.g., 5°C) and hold for several hours to induce crystallization of cis-2,6-dimethylpiperazine.[2]
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the trans isomer, can be saved for isomerization (see Protocol 2).
-
-
Drying: Dry the crystals under vacuum to obtain pure cis-2,6-dimethylpiperazine. A second recrystallization may be performed to achieve higher purity.[1]
Protocol 2: Isomerization of trans-2,6-Dimethylpiperazine to cis-2,6-Dimethylpiperazine
This protocol allows for the conversion of the less desired trans isomer into the cis isomer, improving the overall process yield.[2]
Materials:
-
Mixture of 2,6-dimethylpiperazine enriched in the trans isomer (e.g., mother liquor from Protocol 1)
-
Raney Nickel catalyst
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: Charge the autoclave with the trans-DMP enriched mixture and a Raney Nickel catalyst.
-
Reaction: Seal the reactor, purge with an inert gas, and then heat to a temperature of at least 180°C with stirring.[2]
-
Monitoring: Hold the reaction at this temperature for a set period. The reaction establishes an equilibrium between the cis and trans isomers.
-
Cool Down: Cool the reactor to room temperature.
-
Processing: The resulting mixture, now enriched in the cis isomer, can be filtered to remove the catalyst and then subjected to the crystallization procedure described in Protocol 1 (Step 7) to isolate the newly formed cis-2,6-dimethylpiperazine.
References
- 1. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
Removal of Boc protecting group without affecting other functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other functional groups. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the deprotection of Boc-protected amines.
Issue 1: Unexpected side products are observed in my reaction, particularly with a mass increase of +56 Da.
-
Question: What is the cause of these side products, and how can I prevent their formation?
-
Answer: The most common cause of side products during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1] This electrophilic species can alkylate nucleophilic functional groups within your molecule, a side reaction known as tert-butylation, resulting in a +56 Da mass shift.[2][3]
-
Susceptible Residues: In peptide synthesis, amino acid residues with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be alkylated.[2]
-
Tyrosine (Tyr): The activated phenolic ring is also prone to alkylation.[2]
-
-
Prevention with Scavengers: The most effective way to prevent tert-butylation is to add "scavengers" to the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping the carbocation before it can react with your molecule of interest.[1][2]
-
Issue 2: The Boc deprotection reaction is incomplete.
-
Question: What are the common reasons for an incomplete Boc deprotection, and how can I drive the reaction to completion?
-
Answer: Several factors can lead to incomplete Boc deprotection.[4] Troubleshooting often involves adjusting the reaction conditions.
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[5] A slight decrease in acid strength can significantly slow down the reaction.[5]
-
Inadequate Reaction Time or Temperature: The time required for complete deprotection can vary depending on the substrate.[4] Most deprotections are performed at room temperature.[4]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction rate.[2][4]
-
Issue 3: Other acid-labile protecting groups in my molecule are also being cleaved.
-
Question: How can I selectively remove the Boc group in the presence of other acid-sensitive functionalities?
-
Answer: Achieving selective Boc deprotection requires careful selection of reagents and reaction conditions. The Boc group is generally one of the most acid-sensitive protecting groups, allowing for selective removal in many cases.[6]
-
Orthogonal Protecting Groups: The key is to use an "orthogonal" protecting group strategy, where protecting groups are removed under different conditions (e.g., acid-labile vs. base-labile or hydrogenolysis).[7] The Boc group (acid-labile) is orthogonal to groups like:
-
Mild Deprotection Methods: When dealing with other acid-labile groups, employing milder deprotection conditions for Boc removal is crucial.
-
Milder Acidic Conditions: Formic acid or catalytic amounts of p-toluenesulfonic acid (pTSA) can be used for more sensitive substrates.[9][10]
-
Non-Acidic Methods: For highly acid-sensitive molecules, non-acidic methods can be employed. A notable example is the use of oxalyl chloride in methanol, which is tolerant of acid-labile esters.[11][12][13] Thermal deprotection in boiling water is another "green" and mild alternative.[11][14]
-
-
Quantitative Data Summary
The following tables summarize various conditions for Boc deprotection, providing a comparative overview to aid in method selection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | [9] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 4 hours | Room Temp. | [9] |
| Formic Acid | Neat or in DCM | 1 - 16 hours | Room Temp. | [9] | |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | DCM or Acetonitrile | 10 min - 2 hours | Room Temp. | [9] |
Table 2: Alternative (Non-Acidic or Mild-Acidic) Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [11] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [11] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [11] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% | [11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM [9]
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Cooling: Cool the solution to 0°C in an ice bath.[9]
-
Addition of Scavengers (Optional but Recommended): Add appropriate scavengers (e.g., triisopropylsilane, 2.5-5% v/v) to the mixture.[1]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate with toluene (3 times). The product is typically obtained as the TFA salt of the deprotected amine.[3][9]
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol [11]
-
Preparation: In a suitable flask, dissolve the N-Boc protected substrate in methanol.
-
Reagent Addition: Add 3 equivalents of oxalyl chloride to the solution at room temperature.[12]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[12]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods such as chromatography or extraction.[11]
Visualizations
Caption: Decision workflow for selecting a Boc deprotection method.
Caption: Role of scavengers in preventing side reactions during Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for Hindered 1-Boc-2,6-dimethylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Boc-2,6-dimethylpiperazine. This sterically hindered piperazine derivative presents unique challenges in achieving high yields and purity. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address common experimental issues.
Troubleshooting Guide
Navigating the synthesis of a sterically hindered molecule like this compound can be challenging. Low yields, incomplete reactions, and the formation of byproducts are common hurdles. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield of this compound
A common problem encountered is a low overall yield of the desired mono-protected product. This can be attributed to several factors, from suboptimal reaction conditions to purification losses.
Troubleshooting Steps:
-
Verify Stoichiometry: For sterically hindered amines, a slight excess of di-tert-butyl dicarbonate (Boc₂O) may be necessary to drive the reaction to completion. However, a large excess can lead to the formation of the di-Boc byproduct. Start with a 1.1 to 1.2 molar equivalent of Boc₂O relative to 2,6-dimethylpiperazine.
-
Optimize Reaction Temperature: While many Boc protections proceed at room temperature, hindered substrates may require gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. Monitor the reaction closely for the formation of degradation products at elevated temperatures.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. For sluggish reactions, consider a more polar solvent like acetonitrile.
-
Effective Mixing: Ensure vigorous stirring, especially if the starting materials or intermediates have poor solubility, to maximize the interaction between reactants.
-
Purification Method: Purification of the final product can be challenging. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking on the silica gel) is often required. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.
Issue 2: Formation of 1,4-di-Boc-2,6-dimethylpiperazine Byproduct
The formation of the di-protected piperazine is a potential side reaction, even with the steric hindrance of the methyl groups.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar ratio of 2,6-dimethylpiperazine to Boc₂O that is greater than or equal to 1:1. A slight excess of the piperazine can favor mono-protection.
-
Slow Addition of Boc₂O: Adding the Boc anhydride solution dropwise over a prolonged period can help to maintain a low concentration of the reagent and minimize the chance of a second protection event on the already mono-protected piperazine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-protection, although it may require a longer reaction time.
Issue 3: Incomplete Reaction
If the reaction stalls and starting material remains even after an extended period, consider the following:
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of the 2,6-dimethylpiperazine and Boc₂O. The presence of moisture can hydrolyze the Boc anhydride.
-
Catalyst (if used): While not always necessary, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. However, be cautious as it can also promote the formation of the di-Boc byproduct.
-
Extended Reaction Time: Sterically hindered reactions are often slower. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and allow it to proceed for an extended period (e.g., 12-24 hours) before workup.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the Boc protection of 2,6-dimethylpiperazine?
The primary challenge is the steric hindrance caused by the two methyl groups at the 2 and 6 positions of the piperazine ring. This hindrance can significantly slow down the rate of the nucleophilic attack of the amine on the Boc anhydride, leading to lower yields and requiring more forcing reaction conditions compared to the protection of unsubstituted piperazine.
Q2: How does the stereochemistry of the starting 2,6-dimethylpiperazine (cis vs. trans) affect the reaction?
Both cis and trans isomers of 2,6-dimethylpiperazine can be N-Boc protected. The stereochemistry of the starting material is retained in the product. The cis isomer may present slightly more steric hindrance to the incoming Boc group due to the axial orientation of one of the methyl groups in the chair conformation. However, successful protection of both isomers is achievable with optimized conditions.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: Can I use a different protecting group for 2,6-dimethylpiperazine?
Yes, other protecting groups such as the benzyloxycarbonyl (Cbz) group can be used. The choice of protecting group will depend on the planned subsequent reaction steps and the required deprotection conditions.
Data Presentation
The following table summarizes representative reaction conditions for the mono-Boc protection of a hindered piperazine. Note that optimal conditions for 2,6-dimethylpiperazine may require further optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) |
| 2,6-Dimethylpiperazine (eq.) | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate (eq.) | 1.1 | 1.2 |
| Base (eq.) | Triethylamine (1.2) | Diisopropylethylamine (DIPEA) (1.5) |
| Solvent | Dichloromethane (DCM) | Acetonitrile or Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 40 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | Moderate | Moderate to Good (requires optimization) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is an adapted procedure for sterically hindered secondary amines and should be optimized for the specific substrate and scale.
Materials:
-
cis- or trans-2,6-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylpiperazine (1.0 eq.) in anhydrous DCM.
-
Add TEA (1.2 eq.) or DIPEA (1.5 eq.) to the solution and stir.
-
In a separate flask, dissolve Boc₂O (1.1-1.2 eq.) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution at room temperature over 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 hexane:ethyl acetate eluent). If the reaction is sluggish, gently heat the mixture to 40 °C and continue to monitor.
-
Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid or oil.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Reaction Scheme and Key Parameters
Caption: Key components and parameters in the synthesis of this compound.
Byproduct formation in the synthesis of 1-Boc-2,6-dimethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-2,6-dimethylpiperazine. Our aim is to address common challenges, particularly the formation of byproducts, and to offer practical solutions for achieving high-purity mono-protected product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is the di-protected piperazine, 1,4-di-Boc-2,6-dimethylpiperazine . This occurs because the Boc-anhydride reagent can react with both nitrogen atoms of the 2,6-dimethylpiperazine starting material.[1][2] The reaction typically results in a mixture of the unreacted diamine, the desired mono-Boc product, and the di-Boc byproduct.[3]
Q2: How can I minimize the formation of the 1,4-di-Boc-2,6-dimethylpiperazine byproduct?
A2: Several strategies can be employed to favor the formation of the mono-protected product:
-
Stoichiometry Control: Limiting the amount of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using a slight excess of the diamine or a substoichiometric amount of Boc₂O can significantly reduce the formation of the di-protected byproduct.[3] For unsubstituted piperazine, a maximum yield of the mono-protected product was achieved with 0.8 equivalents of Boc-anhydride in a flow chemistry setup.[3]
-
Acid Protection: Temporarily protecting one of the amine groups as an acid salt is a highly effective method. By adding one equivalent of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the nitrogen atoms is protonated and thus rendered unreactive towards Boc₂O.[4][5][6] This allows for the selective protection of the remaining free amine.
-
Flow Chemistry: Microreactor technology allows for precise control over reaction parameters such as temperature and stoichiometry, which can be optimized to maximize the yield of the mono-Boc product.[3]
Q3: Does the stereochemistry (cis vs. trans) of the 2,6-dimethylpiperazine starting material affect the reaction?
A3: The stereochemistry of the starting material will be retained in the product. The synthesis of specific stereoisomers, such as cis-1-Boc-2,6-dimethylpiperazine, has been reported.[7] While the general principles of the reaction apply to both isomers, the steric hindrance presented by the methyl groups in either the cis or trans configuration could potentially influence the reaction rate and the optimal conditions for selective mono-protection. It is important to start with the desired stereoisomer of 2,6-dimethylpiperazine to obtain the corresponding mono-Boc protected product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Formation of significant amounts of 1,4-di-Boc-2,6-dimethylpiperazine. - Incomplete reaction. | - Reduce the equivalents of Boc₂O to 0.8-1.0 relative to the diamine. - Employ the acid protection method by adding 1 equivalent of HCl or TFA prior to the addition of Boc₂O.[4][5][6] - Monitor the reaction progress using TLC or GC to ensure completion. |
| High percentage of 1,4-di-Boc-2,6-dimethylpiperazine | - Excess of Boc₂O used. - Reaction conditions favoring di-protection (e.g., high temperature, prolonged reaction time). | - Carefully control the stoichiometry of Boc₂O.[3] - Add the Boc₂O solution slowly to the reaction mixture. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in purifying the product | - Co-elution of the mono- and di-Boc products during chromatography. - Inefficient removal of unreacted diamine. | - Utilize a liquid-liquid extraction workup. The unreacted diamine can be removed by washing with an acidic aqueous solution. The di-Boc byproduct, being less polar, may be separable from the mono-Boc product through careful column chromatography or by extraction with a non-polar solvent.[6][8] - Consider converting the product to its hydrochloride salt to facilitate purification by precipitation. |
| Presence of unexpected byproducts | - Side reactions of the Boc₂O reagent. - Degradation of starting materials or products. | - Ensure the purity of the 2,6-dimethylpiperazine and Boc₂O. - In the presence of a catalyst like DMAP, Boc₂O can lead to the formation of isocyanates and ureas from primary amines, although this is less common with secondary amines like piperazines.[9] |
Quantitative Data Summary
The following table summarizes yields for the mono-Boc protection of piperazine and related diamines under different conditions. While specific data for 2,6-dimethylpiperazine is limited in the literature, these values provide a useful benchmark.
| Diamine | Method | Equivalents of Boc₂O | Yield of Mono-Boc Product | Reference |
| Piperazine | Flow Chemistry | 0.8 | 45% | [3] |
| Piperazine | HCl Protection | 1.0 | 70-80% | [6] |
| Ethylenediamine | HCl Protection | 1.0 | 87% | [8][10] |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl (in-situ HCl) | 1.0 | 66% | [5] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using in-situ Generated HCl
This protocol is adapted from a general method for the selective mono-protection of diamines and is suitable for 2,6-dimethylpiperazine.[5]
Materials:
-
2,6-dimethylpiperazine (1.0 eq)
-
Anhydrous methanol
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Water
-
Diethyl ether
-
2N Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-dimethylpiperazine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C with an ice bath.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the hydrochloride salt is expected to form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approximately 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. sciforum.net [sciforum.net]
- 7. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for 1-Boc-2,6-dimethylpiperazine Reaction Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method to monitor reactions involving 1-Boc-2,6-dimethylpiperazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method to monitor a reaction with this compound?
A good starting point for method development is a reversed-phase C18 column with a water/acetonitrile mobile phase containing an acidic modifier.[1][2] The Boc-protecting group provides sufficient hydrophobicity for retention on a C18 column, and direct UV detection is feasible.[3]
Q2: How do I prepare a sample from my reaction mixture for HPLC analysis?
To monitor your reaction, withdraw a small aliquot (e.g., 50 µL) at specific time intervals. It is crucial to immediately quench the reaction within the aliquot to stop further conversion. This can be done by diluting it in a solvent that is incompatible with the reaction conditions, such as the mobile phase.[4] For instance, diluting the aliquot in a pre-prepared vial containing 1 mL of the initial mobile phase composition is a common practice.
Q3: How will I know if my reaction is proceeding based on the chromatogram?
In a reversed-phase HPLC system, the starting material, this compound, is more non-polar than its corresponding deprotected product or other more polar reactants. Therefore, as the reaction progresses, you should observe the peak corresponding to the starting material decrease in area while a new, earlier-eluting peak for the more polar product appears and increases in area.[2]
Q4: Is the Boc protecting group stable under typical reversed-phase HPLC conditions?
The Boc group is generally stable in mobile phases with low concentrations of trifluoroacetic acid (TFA), such as 0.1%.[2] However, prolonged exposure to acidic conditions, especially during the concentration of collected fractions, can lead to the cleavage of the Boc group.[2] If instability is suspected, using a less acidic modifier like formic acid or ammonium acetate may be a better alternative.
Troubleshooting Guide
Peak Shape Issues
Q5: My peak for this compound is tailing. What could be the cause and how can I fix it?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[5] It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase.[6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid modifier like TFA or formic acid will protonate the silanol groups, minimizing these secondary interactions.[7]
-
Solution 2: Use a Mobile Phase Additive: Adding a basic competitor, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can mask the active silanol sites and improve peak shape.[8]
-
Solution 3: Choose a Different Column: Consider using a column with a stationary phase designed for polar basic compounds, such as a polar-embedded or a charged surface hybrid (CSH) column.[7] These columns offer alternative selectivities and can reduce silanol interactions.
-
Solution 4: Check for Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.[7]
Q6: My peaks are broad. What should I investigate?
Broad peaks can be caused by several factors:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening. Whenever possible, dissolve the sample in the mobile phase.[7]
-
Column Overloading: Injecting too much sample can saturate the column. Try diluting your sample or reducing the injection volume.[7]
-
Extra-Column Volume: Long tubing between the column and the detector can contribute to peak broadening. Use tubing with a narrow internal diameter and keep the length to a minimum.[7]
Retention Time and Resolution Issues
Q7: My retention times are shifting between injections. What is causing this?
Retention time instability can compromise the reliability of your data. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting a sequence, especially when running a gradient.[9]
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can lead to shifts in retention time. Prepare fresh mobile phase daily.[9]
-
Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven will provide a stable temperature environment.[9]
Q8: I am not getting good resolution between my starting material and product peaks. What can I do?
Poor resolution can be addressed by:
-
Optimizing the Mobile Phase: Adjusting the ratio of your aqueous and organic solvents can significantly impact resolution. If using a gradient, modifying the slope can help separate closely eluting peaks.
-
Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Trying a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl or a polar-embedded phase) may provide the necessary selectivity for your separation.
Experimental Protocols
General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust HPLC method for monitoring reactions involving this compound.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. |
| Gradient | 5% to 95% B over 20 minutes, hold for 5 minutes at 95% B, then re-equilibrate at 5% B for 5 minutes.[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30°C. |
| Detection Wavelength | 210-220 nm (where the Boc-carbamate group absorbs).[2] |
| Injection Volume | 10 µL.[2] |
Sample Preparation for Reaction Monitoring
-
At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of the initial HPLC mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex the diluted sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. labcompare.com [labcompare.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Graphviz [graphviz.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 1-Boc-2,6-dimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of substituted piperazine derivatives is a critical aspect of drug discovery and development, where the piperazine scaffold is a prevalent structural motif. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to 2,6-dimethylpiperazine offers a versatile synthetic handle, but also introduces conformational complexities that are reflected in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of cis- and trans-1-Boc-2,6-dimethylpiperazine, alongside a comparison with alternative protecting groups, supported by experimental data and detailed protocols.
Spectroscopic Comparison of Cis and Trans Isomers
The stereochemical arrangement of the methyl groups in 1-Boc-2,6-dimethylpiperazine significantly influences the chemical environment of the piperazine ring protons and carbons. This results in distinct NMR spectra for the cis and trans isomers. A key factor complicating the spectra is the presence of rotamers due to restricted rotation around the N-Boc amide bond, which can lead to broadened signals or sets of distinct signals for each conformer.
Table 1: ¹H NMR Data Comparison of this compound Isomers
| Compound | Solvent | Chemical Shift (δ) ppm |
| cis-1-Boc-2,6-dimethylpiperazine | CDCl₃ | Due to conformational complexities and the presence of rotamers, the ¹H NMR spectrum of N-acylated piperazines often shows broad and overlapping signals for the ring protons. Specific shifts are not readily available in the searched literature. |
| trans-1-Boc-2,6-dimethylpiperazine | CDCl₃ | Similar to the cis isomer, the ¹H NMR spectrum is expected to be complex due to conformational isomers. Detailed spectral assignments are not available in the public domain. |
Table 2: ¹³C NMR Data Comparison of this compound Isomers
| Compound | Solvent | Chemical Shift (δ) ppm |
| cis-1-Boc-2,6-dimethylpiperazine | CDCl₃ | Data not explicitly found in the searched literature. |
| trans-1-Boc-2,6-dimethylpiperazine | CDCl₃ | Data not explicitly found in the searched literature. |
Note: The lack of specific, publicly available NMR data for both isomers highlights the need for thorough in-house characterization.
Comparison with Alternative Protecting Groups
The choice of protecting group can influence the chemical shifts and conformational behavior of 2,6-dimethylpiperazine derivatives. Below is a comparison of the expected NMR characteristics for derivatives with Boc, Carboxybenzyl (Cbz), and Acetyl protecting groups.
Table 3: Comparative ¹H NMR Characteristics of N-Protected 2,6-dimethylpiperazine Derivatives
| Protecting Group | Key ¹H NMR Features |
| Boc | A sharp singlet for the nine tert-butyl protons is typically observed around 1.4-1.5 ppm. The piperazine ring protons often show complex and broad signals due to the presence of rotamers. |
| Cbz | Aromatic protons of the benzyl group appear in the range of 7.2-7.4 ppm. A characteristic singlet for the benzylic CH₂ protons is expected around 5.1-5.2 ppm. Similar to Boc derivatives, the piperazine ring protons can exhibit complex splitting patterns. |
| Acetyl | A sharp singlet for the methyl protons of the acetyl group is typically observed around 2.1 ppm. The presence of the acetyl group also induces conformational restriction, leading to complex signals for the piperazine ring protons. |
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of this compound is typically achieved by reacting the desired isomer of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.
Materials:
-
cis- or trans-2,6-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve cis- or trans-2,6-dimethylpiperazine (1.0 eq) in DCM.
-
To this solution, add di-tert-butyl dicarbonate (1.0-1.1 eq). If the starting material is a salt, add triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound isomer.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved before placing it in the NMR spectrometer.
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence is typically used with a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D NMR: For unambiguous assignment of signals, especially in the complex piperazine ring region, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Experimental Workflow and Data Interpretation
The characterization of this compound derivatives follows a logical workflow from synthesis to detailed structural elucidation.
Figure 1. Workflow for the Characterization of this compound Derivatives.
Interpretation of NMR Data:
-
¹H NMR: The integration of the Boc group signal should correspond to nine protons. The multiplicity and coupling constants of the piperazine ring protons provide information about the chair conformation and the relative stereochemistry of the methyl groups. The presence of multiple sets of signals for the ring protons is indicative of slow interconversion between different conformers on the NMR timescale.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts of the methyl and piperazine ring carbons will differ between the cis and trans isomers due to steric effects. The carbonyl carbon of the Boc group typically resonates around 154-155 ppm.
Due to the inherent conformational flexibility and the presence of rotamers in N-Boc-piperazine derivatives, variable temperature (VT) NMR studies can be invaluable.[1] By acquiring spectra at different temperatures, it may be possible to coalesce the signals of the interconverting conformers, simplifying the spectrum and aiding in the determination of the energy barriers for these conformational changes.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-Boc-2,6-dimethylpiperazine Reaction Products
For researchers, scientists, and drug development professionals, the robust analysis of reaction products is critical for ensuring the purity, safety, and efficacy of synthesized compounds. 1-Boc-2,6-dimethylpiperazine is a key building block in the development of novel therapeutics, and monitoring its reactions requires sensitive and specific analytical methodologies. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques with alternative analytical methods for the analysis of this compound and its potential reaction products.
Introduction to Analytical Strategies
The analysis of this compound reaction mixtures typically involves identifying and quantifying the unreacted starting material, the desired product(s), and any byproducts. Common reactions for N-Boc protected amines include deprotection of the Boc group and acylation or alkylation at the secondary amine. Therefore, a typical reaction mixture may contain this compound, 2,6-dimethylpiperazine (deprotection byproduct), and the N'-functionalized product.
This guide focuses on a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Approaches: High Sensitivity and Specificity
Mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity for the identification and quantification of organic molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a preferred method for the analysis of this compound and its derivatives due to its versatility in handling a wide range of compound polarities and thermal labilities.
Key Advantages:
-
High Sensitivity and Selectivity: LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), offers excellent sensitivity, often in the low ng/mL range, and high selectivity for complex mixtures.[1]
-
Direct Analysis: This technique can often analyze the reaction mixture directly with minimal sample preparation.
-
Structural Information: MS/MS provides valuable structural information through characteristic fragmentation patterns, aiding in the identification of unknown byproducts.
Fragmentation of Boc-Protected Amines: A characteristic fragmentation of Boc-protected amines in mass spectrometry is the loss of the Boc group (or fragments thereof), such as a loss of 56 Da (isobutylene) or 100 Da (Boc group).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. For piperazine derivatives, derivatization is often necessary to improve volatility and chromatographic performance.
Key Advantages:
-
Excellent Chromatographic Resolution: GC offers high-resolution separation of analytes.
-
Rich Mass Spectral Libraries: Extensive electron ionization (EI) mass spectral libraries are available for compound identification.
Considerations: The thermal lability of the Boc protecting group can be a challenge for GC-MS analysis, potentially leading to in-source degradation. Derivatization with reagents like trifluoroacetic anhydride (TFAA) is a common strategy to improve the analysis of piperazine compounds.[3]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the need for quantitation, structural elucidation, and sample throughput.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | NMR Spectroscopy |
| Sensitivity | Very High | High | Moderate | Low |
| Selectivity | Very High | High | Moderate | High |
| Quantitative Capability | Excellent | Good (with internal standards) | Good | Good (qNMR) |
| Structural Information | Good (fragmentation) | Good (fragmentation) | Limited | Excellent |
| Sample Preparation | Minimal | Often requires derivatization | May require derivatization | Minimal |
| Throughput | High | Moderate | High | Low |
Experimental Protocols
LC-MS/MS Protocol for this compound Reaction Products
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the starting material, product, and byproducts (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for qualitative analysis and Selected Reaction Monitoring (SRM) for quantitative analysis.
-
SRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion (e.g., fragment corresponding to loss of Boc group).
-
2,6-dimethylpiperazine: Precursor ion → Product ion.
-
N'-functionalized product: Precursor ion → Product ion.
-
-
Alternative Method: HPLC-UV
For routine analysis where high sensitivity is not required, HPLC-UV can be a cost-effective alternative. However, since piperazine itself lacks a strong UV chromophore, derivatization might be necessary for its detection if it is a byproduct of interest. The Boc-protected compounds and many potential products will have sufficient UV absorbance for detection.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: General experimental workflow for the analysis of reaction products.
Caption: Logical relationship between analytical methods.
Conclusion
The analysis of this compound reaction products is most effectively achieved using LC-MS/MS, which provides a superior combination of sensitivity, selectivity, and structural information. While GC-MS, HPLC-UV, and NMR serve as valuable alternative or complementary techniques, LC-MS/MS remains the gold standard for detailed characterization and quantification of complex reaction mixtures in a drug development setting. The choice of the most appropriate technique will ultimately be guided by the specific analytical goals, available instrumentation, and the nature of the compounds being analyzed.
References
A Comparative Guide to HPLC-UV Analysis for Purity Determination of N-Boc-piperazine Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like N-Boc-piperazine derivatives is critical for the successful development of novel therapeutics. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted analytical technique for this purpose, offering a balance of accuracy, precision, and accessibility. This guide provides a comparative overview of HPLC-UV methods for the purity determination of various N-Boc-piperazine derivatives, supported by experimental data and detailed protocols.
The N-tert-butoxycarbonyl (N-Boc) protecting group contains a chromophore that allows for direct UV detection, simplifying the analytical process compared to unsubstituted piperazine, which often requires derivatization.[1] Reversed-phase HPLC is the most common separation mode, utilizing a nonpolar stationary phase and a polar mobile phase to resolve the analyte of interest from its impurities.
Comparative Analysis of HPLC-UV Methods
The selection of an appropriate HPLC-UV method depends on the specific N-Boc-piperazine derivative being analyzed, as its chemical properties will influence the optimal chromatographic conditions. Below is a comparison of methods for different N-Boc-piperazine derivatives, summarizing key chromatographic parameters and validation data where available.
| Parameter | Method 1: N-Boc-piperazine (General Method Adaptation) | Method 2: N-Boc-piperazine-C3-COOH | Method 3: N-Nitroso Aryl Piperazine Quetiapine Impurity |
| Analyte | N-Boc-piperazine | N-Boc-piperazine-C3-COOH | N-Nitroso aryl piperazine quetiapine |
| Column | Chiralpak IC (250 x 4.6 mm, 5µm)[2] | Information Not Available | YMC Trait C8 (150 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2] | Information Not Available | Ammonium acetate buffer (pH 9.0): Acetonitrile: Methanol (Gradient)[3][4] |
| Flow Rate | 1.0 mL/min[2] | Information Not Available | 1.0 mL/min[3][4] |
| Detection Wavelength | 340 nm[2] | Information Not Available | Information Not Available |
| Injection Volume | 10 µL[2] | Information Not Available | Information Not Available |
| Column Temperature | 35°C[2] | Information Not Available | Information Not Available |
| Retention Time | Not Specified | 8.2 min[5] | Not Specified |
| Purity Achieved | Not Specified | 98.5%[5] | Not Specified |
Method Validation Data Comparison
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table compares available validation data for a derivatized piperazine method, which serves as a benchmark for the performance characteristics expected from a validated HPLC-UV method.
| Validation Parameter | Method for Derivatized Piperazine[2] |
| Linearity Range | 30 - 350 ppm |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 104.87 - 108.06% |
| Precision (%RSD) | < 1.13% |
| Limit of Detection (LOD) | 30 ppm |
| Limit of Quantification (LOQ) | 90 ppm |
Experimental Protocols
Below are detailed experimental protocols for the HPLC-UV analysis of N-Boc-piperazine derivatives.
Method 1: General Purpose HPLC-UV Method for N-Boc-piperazine (Adapted from Piperazine Analysis)
This method, originally for piperazine requiring derivatization, can be adapted for the direct analysis of N-Boc-piperazine due to the presence of the UV-active Boc group.[1][2]
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5µm)[2]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C[2]
-
Detection Wavelength: 340 nm[2]
-
Injection Volume: 10 µL[2]
Sample Preparation:
-
Accurately weigh and dissolve the N-Boc-piperazine derivative in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method 2: Purity Determination of N-Nitroso Aryl Piperazine Quetiapine Impurity
This method was developed for the quantification of a specific N-Nitroso aryl piperazine impurity in Quetiapine.[3][4]
Chromatographic Conditions:
-
Mobile Phase: A ternary gradient mixture of ammonium acetate buffer (pH 9.0), Acetonitrile, and Methanol.[3][4]
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving it in a suitable solvent.
-
Dilute the stock solution to the desired concentration using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before analysis.
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of HPLC-UV analysis for purity determination.
Caption: A general workflow for the purity determination of N-Boc-piperazine derivatives by HPLC-UV.
References
A Comparative Guide to Chiral HPLC Separation of 2,6-Dimethylpiperazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2,6-dimethylpiperazine is a critical analytical challenge in pharmaceutical development and chemical synthesis. The differential pharmacological and toxicological profiles of its enantiomers necessitate robust and reliable methods for their separation and quantification. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of 2,6-dimethylpiperazine enantiomers, supported by experimental data and detailed protocols.
Introduction to Chiral Separation of 2,6-Dimethylpiperazine
2,6-Dimethylpiperazine possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers (cis-(2R,6S)- and cis-(2S,6R)-dimethylpiperazine, which is a meso compound and thus achiral) and another pair of enantiomers (trans-(2R,6R)- and trans-(2S,6S)-dimethylpiperazine). The effective separation of the trans enantiomers is often the primary focus of chiral chromatography in this context. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated wide applicability for the resolution of a variety of chiral compounds, including amines, and are a primary choice for developing separation methods for 2,6-dimethylpiperazine.
Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad enantiorecognition capabilities. Columns such as those from the Daicel CHIRALPAK® and Phenomenex Lux® series are industry standards for screening and optimizing chiral separations.
Table 1: Recommended Initial Screening Conditions for Chiral HPLC Separation of 2,6-Dimethylpiperazine Enantiomers
| Chiral Stationary Phase (CSP) | Recommended Mobile Phase (Normal Phase) | Alternative Mobile Phase (Reversed Phase) | Detection | Expected Outcome |
| Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA) | Acetonitrile/Water with 0.1% DEA | UV (210-230 nm) | Good initial screening choice for chiral amines. |
| Phenomenex Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Heptane/Ethanol with 0.1% DEA | Methanol/Aqueous Buffer (e.g., Ammonium Bicarbonate) | UV (210-230 nm) | Offers complementary selectivity to amylose-based phases. |
| Daicel CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Hexane/IPA with 0.1% Trifluoroacetic Acid (TFA) for derivatized amines | Acetonitrile/Water with 0.1% TFA | UV (210-230 nm) | May provide unique selectivity, especially with derivatization. |
Note: The addition of a basic modifier like Diethylamine (DEA) is crucial for improving the peak shape of basic analytes like 2,6-dimethylpiperazine in normal phase chromatography. For reversed-phase, a buffer is often necessary to control the ionization of the analyte.
Experimental Protocols
The following protocols provide a detailed methodology for the chiral HPLC separation of 2,6-dimethylpiperazine enantiomers. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP in Normal Phase Mode
1. Objective: To resolve the enantiomers of trans-2,6-dimethylpiperazine using a Daicel CHIRALPAK® AD-H column.
2. Materials and Reagents:
-
HPLC grade Hexane
-
HPLC grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade
-
Racemic standard of trans-2,6-dimethylpiperazine
-
Sample of 2,6-dimethylpiperazine for analysis
3. Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
4. Sample Preparation:
-
Prepare a stock solution of racemic trans-2,6-dimethylpiperazine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample for analysis at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers and to assess system suitability (e.g., resolution).
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.
Logical Workflow for Chiral Method Development
The development of a successful chiral separation method typically follows a systematic screening and optimization process. The workflow diagram below illustrates the key steps involved.
Caption: Workflow for Chiral HPLC Method Development.
This guide provides a foundational understanding and a starting point for the chiral separation of 2,6-dimethylpiperazine enantiomers. Due to the empirical nature of chiral chromatography, the experimental conditions provided should be considered as initial templates that may require further optimization to achieve the desired separation for specific applications.
A Comparative Guide to 1-Boc-2,6-dimethylpiperazine and Other Boc-Protected Piperazine Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, piperazine and its derivatives are indispensable building blocks. Their incorporation into molecular structures can significantly enhance pharmacological properties such as solubility, bioavailability, and target affinity. The strategic use of Boc-protected piperazines allows for controlled, stepwise synthesis of complex molecules. This guide provides an objective comparison of 1-Boc-2,6-dimethylpiperazine with other commonly used Boc-protected piperazines, including 1-Boc-piperazine and 1-Boc-2-methylpiperazine. The comparison focuses on their physicochemical properties, reactivity in common synthetic transformations, and the implications of steric hindrance, supported by available experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The introduction of methyl groups onto the piperazine ring influences its physical and chemical characteristics. These properties are crucial in determining the compound's behavior in both reaction media and biological systems.
| Property | 1-Boc-piperazine | 1-Boc-2-methylpiperazine | This compound |
| CAS Number | 57260-71-6 | 120737-78-2 | 688363-66-8 |
| Molecular Formula | C₉H₁₈N₂O₂ | C₁₀H₂₀N₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 186.25 g/mol | 200.28 g/mol | 214.31 g/mol |
| Appearance | White to yellowish crystalline solid | Solid-Liquid Mixture | Light yellow crystals |
| Melting Point | 43-47 °C | Not Available | Not Available |
| Boiling Point | 258 °C at 760 mmHg | 268.7 °C at 760 mmHg | Not Available |
| Density | 1.03 g/cm³ | 0.997 g/cm³ | Not Available |
Reactivity and Performance in Key Synthetic Transformations
The synthetic utility of Boc-protected piperazines is largely defined by their performance in crucial C-N bond-forming reactions and the subsequent deprotection step. The steric hindrance imparted by the methyl substituents on this compound plays a significant role in its reactivity compared to its less substituted counterparts.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of N-aryl piperazines, a common motif in pharmacologically active compounds. While direct comparative studies are scarce, the steric bulk of the piperazine derivative is known to influence reaction yields and rates.
| Piperazine Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Boc-piperazine | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 95[1] |
| 1-Boc-piperazine | 3-chloro-iodobenzene | CuBr / rac-BINOL | K₃PO₄ | DMF | 100 | 71[2] |
| 1-Boc-piperazine | 2-chloroquinoline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 93[3] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The data presented is from various sources and not from a single head-to-head comparative study.
The dimethyl substitution in this compound is expected to decrease the nucleophilicity of the secondary amine and introduce significant steric hindrance around the nitrogen atom. This can lead to lower yields or require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable results to 1-Boc-piperazine in Buchwald-Hartwig aminations.
Reductive Amination
Reductive amination is another fundamental method for introducing alkyl substituents onto the piperazine ring. The reaction involves the formation of an iminium ion intermediate, the formation of which can be sterically hindered.
Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. The rate of this deprotection can be influenced by the steric environment around the carbamate group.
| Deprotection Reagent | Substrate | General Observations |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | N-Boc-piperazines | Effective for complete deprotection. The presence of bulky groups near the Boc-protected nitrogen can slow down the reaction.[4] |
| 4M HCl in Dioxane | N-Boc-piperazines | An alternative to TFA, typically providing the hydrochloride salt of the deprotected piperazine. Reaction times are generally in the range of 1-4 hours at room temperature.[4] |
The methyl groups in the 2 and 6 positions of this compound can sterically hinder the approach of the acid to the carbamate oxygen, potentially leading to slower deprotection rates compared to the unsubstituted 1-Boc-piperazine. This effect might necessitate longer reaction times or stronger acidic conditions to achieve complete deprotection.
Experimental Protocols
The following are generalized experimental protocols for key transformations involving Boc-protected piperazines. Researchers should optimize these conditions for their specific substrates.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the Boc-protected piperazine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Reductive Amination
-
Dissolve the Boc-protected piperazine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, 1.2-2.0 equiv.) to the mixture. If using a borohydride reagent that is sensitive to acid, a catalytic amount of acetic acid may be added.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography if necessary.
General Protocol for Boc Deprotection
-
Dissolve the N-Boc-protected piperazine derivative in a suitable solvent (e.g., dichloromethane, methanol, or ethyl acetate).
-
Add an excess of a strong acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane) at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.
Visualizing Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate logical workflows where substituted Boc-piperazines are employed as key building blocks in the synthesis of drug molecules.
Caption: Workflow for the synthesis of a Janus Kinase (JAK) inhibitor intermediate.
Caption: General workflow for the synthesis of a Maraviroc analogue.
Conclusion
The choice between this compound and other less substituted Boc-protected piperazines is a critical decision in synthetic planning. While 1-Boc-piperazine offers higher reactivity due to lower steric hindrance, this compound provides a scaffold with pre-installed methyl groups that can be crucial for modulating the pharmacological profile of the final compound. The steric bulk of the dimethyl-substituted analog generally necessitates more carefully optimized or vigorous reaction conditions for both coupling and deprotection steps. Researchers and drug development professionals should consider the trade-off between synthetic accessibility and the desired structural features of the target molecule when selecting the appropriate Boc-protected piperazine building block. The provided protocols and workflows serve as a foundational guide for the application of these versatile reagents in the synthesis of novel therapeutics.
References
Unlocking Enhanced Performance in Drug Discovery: The Advantages of 1-Boc-2,6-dimethylpiperazine
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly influences the properties and performance of the final drug candidate. While 1-Boc-piperazine is a widely utilized scaffold, its substituted derivative, 1-Boc-2,6-dimethylpiperazine, offers distinct advantages in terms of stereochemical control, conformational rigidity, and biological activity. This guide provides an objective comparison of these two key piperazine intermediates, supported by experimental data, to inform the strategic design of next-generation pharmaceuticals.
The introduction of two methyl groups at the 2 and 6 positions of the piperazine ring in this compound imparts significant structural and functional differences compared to the unsubstituted 1-Boc-piperazine. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.
Enhanced Biological Activity Through Stereochemical Control
The presence of chiral centers in this compound allows for the synthesis of stereoisomers with distinct biological activities. This is a crucial advantage in modern drug design, where the three-dimensional arrangement of a molecule is paramount for its interaction with biological targets.[1]
A compelling example is the discovery of 2,6-dimethylpiperazine derivatives as allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), a potential target in cancer therapy.[2] A study systematically evaluated the activity of different stereoisomers of a 2,6-dimethylpiperazine-containing inhibitor. The results, summarized in the table below, demonstrate a significant enhancement in inhibitory activity with a specific stereoisomer.
| Compound Isomer | CPS1 Inhibition IC50 (nM) |
| (2S,6S) | >10,000 |
| (2R,6S) / (2S,6R) (meso) | 6,500 |
| (2R,6R) | 360 |
| Data sourced from a study on CPS1 inhibitors.[3] |
This 18-fold increase in potency for the (2R,6R) isomer highlights the critical role of stereochemistry in achieving optimal biological activity.[3] The defined spatial orientation of the methyl groups in this specific isomer allows for ideal interactions within the allosteric binding pocket of the enzyme.[2] In contrast, unsubstituted piperazine derivatives lack this level of stereochemical control, potentially leading to less potent or non-selective compounds.
Conformational Rigidity: A Key to Improved Binding Affinity
The methyl groups in this compound introduce steric hindrance that restricts the conformational flexibility of the piperazine ring. While unsubstituted piperazine readily interconverts between chair conformations, 2,6-disubstituted piperazines can adopt a more rigid twist-boat conformation.[2] This pre-organization of the scaffold into a specific bioactive conformation can reduce the entropic penalty upon binding to a target protein, leading to higher affinity and potency.[4]
The conformational constraint imposed by the dimethyl substitution is a significant advantage in structure-based drug design. By providing a more defined three-dimensional structure, it allows for more accurate computational modeling and a more rational approach to designing molecules that fit precisely into a target's binding site.[5]
Physicochemical Properties: Impact of Methyl Substitution
The addition of methyl groups to the piperazine ring also influences its physicochemical properties, such as basicity (pKa). The pKa of the secondary amine in piperazine is a key determinant of its reactivity and its behavior under physiological conditions.
| Compound | pKb (at 298 K) |
| Piperazine | 4.27 |
| 2-Methylpiperazine | 4.43 |
| Data sourced from a study on pKa values of protonated piperazines.[8] |
This subtle modulation of basicity can be advantageous in fine-tuning the properties of a drug candidate.
Experimental Protocols
To facilitate the use of these building blocks, detailed experimental protocols for key synthetic transformations are provided below.
General Procedure for N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general method for the palladium-catalyzed N-arylation of both 1-Boc-piperazine and this compound.
Materials:
-
1-Boc-piperazine or this compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., NaOtBu) (1.5 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the piperazine derivative, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group, a common step to enable further functionalization.
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
Procedure (using TFA):
-
Dissolve the Boc-protected piperazine derivative in DCM.
-
Cool the solution to 0 °C.
-
Slowly add TFA (2-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the deprotected piperazine.[6]
Visualizing the Synthetic Advantage
The strategic advantage of using this compound, particularly in the context of developing stereospecific drugs, can be visualized in the following workflow.
Caption: Synthetic pathways comparing unsubstituted and dimethylated piperazines.
The diagram illustrates that while reactions with 1-Boc-piperazine typically yield achiral or racemic products, the use of this compound allows for the separation or stereospecific synthesis of distinct isomers, leading to final products with potentially superior and well-defined biological activity.
Conclusion
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Orthogonal Protection of 2,6-Dimethylpiperazine: A Comparative Analysis
For researchers and professionals in drug development, the selective functionalization of symmetrical diamines like 2,6-dimethylpiperazine is a frequent challenge. The traditional reliance on the tert-butyloxycarbonyl (Boc) protecting group, while effective, is often hampered by the harsh acidic conditions required for its removal. This guide provides a comprehensive comparison of alternative, orthogonally protected 2,6-dimethylpiperazine derivatives, offering a toolkit of strategies to circumvent aggressive deprotection protocols and enhance synthetic efficiency.
This guide delves into the practical application of three key protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trityl (Trt)—for the mono-protection of cis-2,6-dimethylpiperazine. We present a comparative analysis of their introduction, stability, and deprotection, supported by experimental data to inform the selection of the most suitable protecting group for a given synthetic strategy.
The Principle of Orthogonal Protection
In multi-step organic synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonality, allows for the sequential modification of a molecule without unintended reactions. The Cbz, Fmoc, and Trt groups, alongside the commonly used Boc group, form an orthogonal set, each removable under distinct conditions that do not affect the others. This orthogonality is crucial for the synthesis of complex molecules where multiple sensitive functionalities must be preserved.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Performance Comparison of Protecting Groups for cis-2,6-Dimethylpiperazine
The choice of protecting group is dictated by the specific reaction conditions planned in the synthetic route. The steric hindrance imposed by the methyl groups in the 2 and 6 positions of the piperazine ring can influence the efficiency of both protection and deprotection steps. Below is a summary of quantitative data for the mono-protection and deprotection of cis-2,6-dimethylpiperazine with Cbz, Fmoc, and Trityl groups.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Cbz | Benzyl Chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O, 0 °C to rt, 20 h | ~90% | H₂, 10% Pd/C, Methanol, 60 °C, 40 h | High |
| Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, 0 °C to rt, 12 h | >90% | 20% Piperidine in DMF, rt, 15 min | >95% |
| Trityl | Trityl Chloride (Trt-Cl), Et₃N, DCM, rt, 16 h | Moderate | Dilute TFA in DCM, rt, 30 min | High |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on established procedures and can be adapted to specific research needs.
N-Carboxybenzyl (Cbz) Protection and Deprotection
Protection Workflow:
Caption: Workflow for the N-Cbz protection of cis-2,6-dimethylpiperazine.
Protection Protocol:
To a solution of cis-2,6-dimethylpiperazine (1.0 eq) in a 2:1 mixture of THF and water (15 mL per 1.7 g of amine) at 0 °C, sodium bicarbonate (2.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.5 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 19 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford N-Cbz-cis-2,6-dimethylpiperazine.
Deprotection Protocol:
To a solution of N-Cbz-cis-2,6-dimethylpiperazine (1.0 eq) in methanol (2 mL per 20 mg of substrate), 10% Palladium on carbon (Pd/C) is added. The mixture is stirred at 60 °C for 40 hours under a hydrogen atmosphere. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated in vacuo to yield the deprotected cis-2,6-dimethylpiperazine.
N-9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
Protection Workflow:
Caption: Workflow for the N-Fmoc protection of cis-2,6-dimethylpiperazine.
Protection Protocol:
cis-2,6-Dimethylpiperazine (1.0 eq) is dissolved in a mixture of dioxane and 10% aqueous sodium bicarbonate. To this solution, Fmoc-OSu (1.05 eq) in dioxane is added dropwise at 0 °C with vigorous stirring. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with dilute HCl, and the precipitated product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product can be further purified by recrystallization.
Deprotection Protocol:
N-Fmoc-cis-2,6-dimethylpiperazine is dissolved in DMF containing 20% piperidine by volume. The reaction mixture is stirred at room temperature for 15 minutes. The solvent is then removed under reduced pressure, and the residue is co-evaporated with a suitable solvent like toluene to remove residual piperidine, yielding the free diamine.
N-Trityl (Trt) Protection and Deprotection
Protection Workflow:
Caption: Workflow for the N-Trt protection of cis-2,6-dimethylpiperazine.
Protection Protocol:
To a solution of cis-2,6-dimethylpiperazine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM), trityl chloride (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Deprotection Protocol:
N-Trt-cis-2,6-dimethylpiperazine is dissolved in DCM, and a solution of 1-5% trifluoroacetic acid (TFA) in DCM is added. The reaction is stirred at room temperature for 30 minutes and monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, dried, and concentrated to give the deprotected diamine.
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules containing the 2,6-dimethylpiperazine scaffold. While Boc remains a workhorse, the Cbz, Fmoc, and Trt groups offer valuable orthogonal alternatives, enabling milder deprotection conditions and greater synthetic flexibility. The experimental data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors. The steric hindrance of the methyl groups in 2,6-dimethylpiperazine necessitates careful consideration of reaction conditions, and the provided information serves as a solid foundation for optimizing these transformations.
Unlocking Therapeutic Potential: A Comparative Analysis of Compounds Derived from 1-Boc-2,6-dimethylpiperazine
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is paramount. 1-Boc-2,6-dimethylpiperazine has emerged as a versatile starting material for the synthesis of a diverse range of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
The unique structural features of the 2,6-dimethylpiperazine core, when incorporated into larger molecules, can significantly influence their pharmacological properties. The strategic use of the Boc protecting group allows for selective functionalization, leading to the creation of novel chemical entities with diverse biological activities. This guide will delve into the inhibitory activities of these compounds against key biological targets and their efficacy against various cancer cell lines and microbial strains.
Comparative Analysis of Biological Activity
The biological evaluation of compounds synthesized from this compound has revealed promising activity in several key therapeutic areas. Notably, derivatives of this scaffold have demonstrated potent and selective inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1), a critical enzyme in the urea cycle and a potential target in oncology. Furthermore, while specific data on 2,6-dimethylpiperazine derivatives is emerging, the broader class of arylpiperazines has shown significant anticancer and antimicrobial effects.
Anticancer Activity: Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)
Recent research has identified a series of 2,6-dimethylpiperazine derivatives as potent allosteric inhibitors of CPS1.[1] This enzyme is overexpressed in several cancers and plays a crucial role in tumor growth by supporting pyrimidine biosynthesis and preventing the accumulation of toxic ammonia.[1] The following table summarizes the in vitro inhibitory activity of key compounds from this series against human CPS1.
| Compound ID | Structure | CPS1 IC50 (μM) |
| H3B-374 (12) | (2R,6R)-1,4-bis(4-methoxybenzoyl)-2,6-dimethylpiperazine | 0.36 |
| 13 | (2R,6R)-1-(4-ethoxybenzoyl)-4-(4-methoxybenzoyl)-2,6-dimethylpiperazine | 0.18 |
| 14 | (2R,6R)-1-(4-methoxybenzoyl)-4-(4-methylbenzoyl)-2,6-dimethylpiperazine | >10 |
| 15 | (2R,6R)-1-(4-fluorobenzoyl)-4-(4-methoxybenzoyl)-2,6-dimethylpiperazine | 1.8 |
| H3B-616 (25) | A further optimized derivative | 0.066 |
Data sourced from "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1".[1]
General Anticancer and Antimicrobial Activity of Arylpiperazine Derivatives
While specific data for a broad range of 2,6-dimethylpiperazine derivatives against various cancer cell lines and microbial strains is still under extensive investigation, the arylpiperazine scaffold is a well-established pharmacophore in anticancer and antimicrobial drug discovery. The following tables provide a comparative overview of the activity of some arylpiperazine derivatives, which can serve as a benchmark for future studies on compounds derived from this compound.
Table 2: Anticancer Activity of Selected Arylpiperazine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| Arylpiperazine Derivative 9 | LNCaP (Prostate) | < 5 |
| Arylpiperazine Derivative 15 | LNCaP (Prostate) | < 5 |
| Arylpiperazine Derivative 8 | DU145 (Prostate) | 8.25 |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 |
Data compiled from various sources.[2][3]
Table 3: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound Class | Microorganism | Activity (MIC in µg/mL) |
| N-alkyl/aryl piperazine derivative 4d | Staphylococcus aureus | - |
| N-alkyl/aryl piperazine derivative 6a | Pseudomonas aeruginosa | - |
| Piperazine derivative 2f | E. coli | 21.5 |
| Piperazine derivative 2f | S. aureus | 20.5 |
| Piperazine derivative 2f | Aspergillus niger | 22 |
Data compiled from various sources.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of synthesized compounds.
Protocol 1: In Vitro CPS1 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Carbamoyl Phosphate Synthetase 1.
Principle: The activity of CPS1 is measured by quantifying the production of ADP, a product of the ATP-dependent synthesis of carbamoyl phosphate. The amount of ADP produced is determined using a coupled enzyme assay that results in a colorimetric or fluorescent signal.
Materials:
-
Purified human CPS1 enzyme
-
ATP, ammonium chloride, sodium bicarbonate (substrates)
-
N-acetylglutamate (allosteric activator)
-
Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)
-
NADH
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2 and KCl)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrates (excluding one to initiate the reaction), N-acetylglutamate, and the coupled enzyme system.
-
Add the test compounds at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding the final substrate (e.g., ATP).
-
Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate a simplified signaling pathway and a general experimental workflow.
Caption: General workflow for the synthesis and biological evaluation of 2,6-dimethylpiperazine derivatives.
Caption: Simplified signaling pathway showing the role of CPS1 in cancer cell proliferation and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
A Comparative Guide to Confirming the Stereochemistry of 2,6-Disubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in 2,6-disubstituted piperazines is a critical determinant of their pharmacological activity, metabolic stability, and overall suitability as drug candidates. The seemingly subtle difference between cis and trans isomers, or the absolute configuration of chiral centers, can lead to profound variations in biological outcomes. This guide provides a comprehensive comparison of modern analytical techniques used to elucidate the stereochemistry of these important heterocyclic scaffolds, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The determination of stereochemistry in 2,6-disubstituted piperazines relies on a suite of powerful analytical methods. The choice of technique depends on the specific stereochemical question being addressed—be it the relative orientation of substituents (cis/trans isomerism) or the absolute configuration of stereocenters (R/S designation). The most definitive and widely used techniques include X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
Comparison of Key Analytical Methods
Each technique offers unique advantages and is subject to specific limitations. A comparative summary is presented below to aid in the selection of the most appropriate method for a given research objective.
| Feature | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Primary Application | Unambiguous determination of solid-state 3D structure and absolute configuration.[1][2][3] | Determination of relative stereochemistry (cis/trans), conformational analysis in solution.[4][5] | Separation and quantification of enantiomers.[6] | Determination of absolute configuration in solution.[7][8][9] |
| Sample Requirements | High-quality single crystal (typically >20 µm).[1] | Soluble sample (typically mg scale). | Soluble sample, may require derivatization.[10][6] | Soluble sample (typically 5-15 mg), recoverable.[8] |
| Strengths | Provides a definitive and highly detailed 3D structural map.[1][2][3] | Non-destructive, provides rich structural and dynamic information in solution.[4] | High sensitivity for enantiomeric purity determination, well-established.[10][6] | Applicable to non-crystalline samples (oils, liquids), provides conformational information in solution.[8][9] |
| Limitations | Crystal growth can be a significant bottleneck.[1][2] | Indirect determination of absolute configuration, complex spectra for some molecules. | Does not provide absolute configuration directly, method development can be time-consuming.[11] | Requires theoretical calculations (DFT) for interpretation, specialized equipment.[7][8][12] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these techniques. Below are representative protocols for each of the discussed methods.
X-ray Crystallography
Objective: To determine the single-crystal X-ray structure of a 2,6-disubstituted piperazine derivative.
Methodology:
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane) to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Visually inspect for the formation of single crystals of suitable size and quality (ideally 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head, typically under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.[13]
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]
-
Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to determine atomic positions, bond lengths, bond angles, and torsion angles.
-
For chiral molecules, the absolute configuration can often be determined from anomalous dispersion effects, especially if a heavier atom is present.[14]
-
NMR Spectroscopy for Relative Stereochemistry
Objective: To determine the cis/trans stereochemistry of a 2,6-disubstituted piperazine using ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and coupling patterns of the protons on the piperazine ring, particularly at the C2 and C6 positions.
-
-
Spectral Analysis:
-
Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle. In a chair conformation, the coupling between axial-axial protons (³Jaa) is typically large (7-12 Hz), while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (2-5 Hz).[13] By analyzing these coupling constants, the relative orientation of the substituents can be inferred.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space interactions between protons. For a cis-2,6-disubstituted piperazine in a chair conformation, NOEs would be expected between the axial protons at C2 and C6 and the axial protons at C3 and C5 on the same side of the ring. For the trans isomer, such correlations would be absent.[15][16]
-
Temperature-Dependent NMR: For conformationally flexible systems, variable temperature NMR studies can be used to observe changes in the spectra as the ring inversion rate changes. This can help to resolve complex spectra and provide thermodynamic parameters for the conformational equilibrium.[4][5]
-
Chiral HPLC for Enantiomeric Separation
Objective: To separate the enantiomers of a chiral 2,6-disubstituted piperazine and determine the enantiomeric excess (ee).
Methodology:
-
Column Selection and Mobile Phase Screening:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.[10]
-
Screen different mobile phase compositions. For normal-phase chromatography, mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are common. For reversed-phase, mixtures of aqueous buffers with acetonitrile or methanol are used.[11]
-
Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
-
Method Optimization:
-
Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
-
-
Derivatization (if necessary):
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Objective: To determine the absolute configuration of a chiral 2,6-disubstituted piperazine in solution.
Methodology:
-
Experimental VCD Spectrum Acquisition:
-
Theoretical VCD Spectrum Calculation:
-
Assume an absolute configuration (e.g., R,R) for one enantiomer.
-
Perform a conformational search to identify all low-energy conformers of the molecule.
-
For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the assumed enantiomer and its mirror image.
-
If the experimental spectrum matches the calculated spectrum for the assumed enantiomer, the absolute configuration is assigned as such. If it matches the mirror-image spectrum, the opposite absolute configuration is assigned.[7][8][12]
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical techniques.
Caption: Experimental workflows for the stereochemical analysis of 2,6-disubstituted piperazines.
Caption: Logical relationships between analytical techniques and stereochemical properties.
Conclusion
The definitive assignment of stereochemistry for 2,6-disubstituted piperazines is a multifaceted challenge that can be confidently addressed through the strategic application of modern analytical techniques. X-ray crystallography remains the gold standard for unambiguous solid-state structure determination. NMR spectroscopy is indispensable for elucidating relative stereochemistry and conformational dynamics in solution. Chiral HPLC is the workhorse for quantifying enantiomeric purity, and Vibrational Circular Dichroism has emerged as a powerful tool for determining absolute configuration in the solution state. By understanding the strengths and limitations of each method, researchers can select the most efficient and effective approach to characterize these critical pharmaceutical building blocks.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. biotools.us [biotools.us]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. schrodinger.com [schrodinger.com]
- 13. rubingroup.org [rubingroup.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Quantitative Analysis of 1-Boc-2,6-dimethylpiperazine Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of 1-Boc-2,6-dimethylpiperazine reaction mixtures is crucial for monitoring reaction progress, determining purity, and ensuring the quality of intermediates in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various analytical techniques for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.
The primary components of a typical reaction mixture include the desired product, this compound, unreacted starting materials such as 2,6-dimethylpiperazine, and potential byproducts like the di-Boc protected species, di-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate. The choice of analytical method depends on the specific requirements of the analysis, including the need for high sensitivity, selectivity, or throughput.
Comparison of Analytical Methods
Several analytical techniques can be employed for the quantitative analysis of this compound reaction mixtures. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized for quantitative purposes (qNMR).
The following table summarizes the key performance characteristics of these methods. The data presented is a representative compilation from studies on similar Boc-protected amines and piperazine derivatives, as direct comparative studies on this compound are not extensively available.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 30 - 350 ppm (for piperazine with derivatization)[1] | 0 - 10 µg/mL (for piperazine derivatives) | 1 - 200 µg/kg (for piperazine)[2] |
| Accuracy (% Recovery) | 104.87 - 108.06% (for piperazine with derivatization)[1] | 98.6 - 101.2% (for piperazine derivatives)[1] | 82.22 - 88.63% (for piperazine)[2] |
| Precision (%RSD) | < 1.13% (for piperazine with derivatization)[1] | < 2.0% (for piperazine derivatives)[1] | 1.56 - 4.55% (for piperazine)[2] |
| Limit of Detection (LOD) | 30 ppm (for piperazine with derivatization)[1] | 0.002 - 0.008% (for piperazine derivatives)[1] | 0.3 µg/kg (for piperazine)[2] |
| Limit of Quantification (LOQ) | 90 ppm (for piperazine with derivatization)[1] | 0.005 - 0.03% (for piperazine derivatives)[1] | 1.0 µg/kg (for piperazine)[2] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis of this compound. The Boc protecting group contains a chromophore that allows for direct UV detection.[1]
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 210-230 nm (where the Boc group absorbs).
-
Injection Volume: 10 µL.[1]
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides mass information for peak identification. While some amines require derivatization for GC analysis to improve peak shape and thermal stability, this compound may be amenable to direct analysis.[4]
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is necessary, a suitable agent (e.g., trifluoroacetic anhydride) can be added.
-
Filter the sample before injection.
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injector Temperature: 250 °C.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
Quantification: Quantification is performed using the peak area of a characteristic ion of this compound, referenced against a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an excellent tool for analyzing complex reaction mixtures and detecting low-level impurities.[3]
Sample Preparation:
-
Prepare the sample as described for HPLC-UV analysis.
LC-MS Conditions:
-
LC Conditions: Similar to the HPLC-UV method, but often with smaller column dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm) and lower flow rates (e.g., 0.3 mL/min) for better compatibility with the MS interface.[3]
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typically used.
-
MS Analysis: Can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[2]
Quantification: The peak area of the molecular ion (or a specific product ion in MS/MS) of this compound is used for quantification against a calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a this compound reaction mixture.
Caption: Workflow for quantitative analysis of this compound.
Conclusion
The choice of the most suitable analytical method for the quantitative analysis of this compound reaction mixtures depends on the specific analytical goals and available resources. HPLC-UV offers a reliable and accessible method for routine analysis. GC-MS provides excellent separation and identification capabilities, particularly for volatile components. For the highest sensitivity and selectivity, especially for trace impurity analysis, LC-MS is the preferred technique. Proper method validation is essential to ensure the accuracy and reliability of the quantitative data obtained.
References
Comparing synthetic routes to enantiomerically pure 2,6-dimethylpiperazines
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure forms of 2,6-dimethylpiperazine are crucial building blocks in the development of a wide range of pharmaceuticals. Their stereochemistry significantly influences pharmacological activity, making access to stereochemically defined isomers essential. This guide provides a comparative overview of prominent synthetic strategies to obtain enantiomerically pure cis- and trans-2,6-dimethylpiperazines, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable route for specific research and development needs.
Comparison of Synthetic Routes
The synthesis of enantiomerically pure 2,6-dimethylpiperazines can be broadly categorized into asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired stereoisomer directly, while chiral resolution separates a racemic mixture. This guide focuses on asymmetric methods, which are often more efficient. The following table summarizes the key quantitative data for the discussed synthetic routes.
| Synthetic Route | Target Isomer | Key Reagents/Catalysts | Overall Yield | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Citation(s) |
| Palladium-Catalyzed Carboamination | cis | Pd catalyst, Amino acid precursors | - | >97% | 14-20:1 | [1][2][3] |
| Palladium-Catalyzed Hydroamination | trans | Pd catalyst, Cyclic sulfamidates from amino acids | - | - | Highly diastereoselective | [4][5] |
| Reduction of Chiral Piperazin-2-one | trans (S,S) | LAH, Perlman's catalyst | 44% | >98% | - | [4] |
| Diastereoselective Alkylation/Mitsunobu Reaction | cis & trans | Triflate alkylation or DEAD/PPh3 (Mitsunobu) | - | >98% | - | [6] |
| Asymmetric Lithiation-Trapping | trans | s-BuLi/(-)-sparteine | - | - | - | [7] |
| Diastereoselective Alkylation of Chiral Lactam | cis & trans | Lactam from (R)-(-)-phenylglycinol, Alkylating agents | - | - | - | [8] |
Experimental Protocols
Palladium-Catalyzed Carboamination for cis-2,6-Disubstituted Piperazines
This method provides a modular and highly stereoselective route to cis-2,6-disubstituted piperazines from readily available amino acid precursors.[1][2][3]
Key Step: Pd-catalyzed Carboamination
A solution of the N¹-aryl-N²-allyl-1,2-diamine substrate and an aryl bromide in a suitable solvent is treated with a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand. The reaction mixture is heated to effect the intramolecular carboamination, leading to the formation of the piperazine ring. The reaction typically proceeds with high diastereoselectivity, favoring the cis isomer, and excellent enantiomeric excess is retained from the chiral amino acid starting material.
Palladium-Catalyzed Hydroamination for trans-2,6-Disubstituted Piperazines
This strategy allows for the highly diastereoselective synthesis of trans-2,6-disubstituted piperazines through an intramolecular hydroamination reaction.[4][5]
Key Step: Pd-catalyzed Hydroamination
The synthesis commences with the preparation of an aminoalkene substrate from a homochiral cyclic sulfamidate derived from an amino acid. This substrate then undergoes an intramolecular hydroamination reaction catalyzed by a palladium complex. The reaction selectively forms the trans-disubstituted piperazine, with the stereochemistry being confirmed by X-ray crystallography.
Reduction of a Chiral Piperazin-2-one for (2S, 6S)-2,6-Dimethylpiperazine
This route provides access to the enantiomerically pure trans isomer through the reduction of a chiral piperazin-2-one intermediate.[4]
Synthetic Sequence:
-
Alkylation: An appropriate chiral starting material is alkylated with methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate.
-
Cyclization: The resulting ester undergoes monodebenzylation and cyclization to form the chiral piperazin-2-one.
-
Reduction: The piperazin-2-one is reduced using lithium aluminum hydride (LAH).
-
Hydrogenolysis: The final deprotection is achieved by hydrogenolysis using Perlman's catalyst (Pd(OH)₂/C) to yield (2S, 6S)-2,6-dimethylpiperazine.
Diastereoselective Alkylation and Intramolecular Mitsunobu Reaction
This versatile approach allows for the synthesis of the complete series of enantiopure 2,6-methylated piperazines, including both cis and trans isomers.[6]
Key Strategies:
-
Diastereoselective Triflate Alkylation: A chiral diamine precursor is reacted with a triflate to set the desired stereochemistry.
-
Intramolecular Mitsunobu Reaction: A chiral amino alcohol is cyclized under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to form the piperazine ring.
Synthetic Pathways Overview
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Comparative workflows for the synthesis of cis- and trans-2,6-dimethylpiperazines.
Caption: Alternative routes via alkylation and Mitsunobu reactions.
References
- 1. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 5. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis; XXXVII: Synthesis of 2,6-disubstituted piperazines from chiral non-racemic lactams - Lookchem [lookchem.com]
Safety Operating Guide
Proper Disposal of 1-Boc-2,6-dimethylpiperazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like 1-Boc-2,6-dimethylpiperazine is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear suitable personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Spill Management: In the event of a spill, evacuate the area, ensure adequate ventilation, and absorb the material with an inert substance.[2] Collect the spilled material and place it in a suitable, sealed container for disposal.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general operational plan for its disposal.
Step 1: Waste Identification and Classification
The first and most critical step is to determine if the waste is hazardous.
-
Regulatory Consultation: Chemical waste generators are required to ascertain whether a discarded chemical is classified as a hazardous waste.[2] This involves consulting US EPA guidelines, such as those found in 40 CFR 261.3, as well as state and local hazardous waste regulations to ensure complete and accurate classification.[2]
-
Professional Assessment: It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to get a definitive waste classification.[3]
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and efficient disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
Step 3: Secure Storage
Store the waste container in a designated, secure area while awaiting pickup.
-
Storage Location: The storage area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.[2]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" (if applicable), the chemical name (this compound), and the accumulation start date.
Step 4: Professional Disposal
The final disposal must be handled by qualified professionals.
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service or your institution's approved waste management vendor.[3]
-
Documentation: Maintain all records related to the waste disposal, including the waste determination, container labeling, and shipping manifests, in accordance with regulatory requirements.
Quantitative Data
No specific quantitative data for disposal (e.g., concentration limits for non-hazardous disposal) is available in the reviewed documentation. All disposal decisions should be based on a qualitative hazard assessment and in accordance with regulatory guidelines.
Experimental Protocols
The disposal procedures outlined above are operational guidelines and do not involve experimental protocols. For chemical neutralization or treatment prior to disposal, consult with a qualified chemist or your EHS department for validated procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 1-Boc-2,6-dimethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 1-Boc-2,6-dimethylpiperazine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] |
| Skin Protection | Gloves | Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3] |
| Lab Coat/Clothing | A flame-retardant and impervious lab coat or chemical-resistant apron should be worn to protect the body from spills and splashes.[1][2] | |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or when dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4][5] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of fumes or dust.[2]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4][6]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
-
-
Storage:
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[5]
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
First Aid Measures
Immediate first aid is crucial in case of accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Physical and Chemical Properties
The following table summarizes some of the known physical and chemical properties of related compounds, which can serve as a reference.
| Property | Value |
| Melting Point | 108 - 113 °C (for 2,6-Dimethylpiperazine)[8] |
| Boiling Point | 162 °C @ 760 mmHg (for 2,6-Dimethylpiperazine)[8] |
| Flash Point | 44 °C (for 2,6-Dimethylpiperazine)[8] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. capotchem.com [capotchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
